Thalidomide-4-C3-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4.ClH/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21;/h3-4,8,12H,1-2,5-7,17H2,(H,18,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFJERMPPMWSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Thalidomide-4-C3-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide-4-C3-NH2 hydrochloride is a crucial chemical entity within the domain of targeted protein degradation. It functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). While not a therapeutic agent in itself, it is a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The core mechanism of action of any PROTAC synthesized using this moiety is to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest by recruiting the CRBN E3 ligase complex. This guide elucidates this mechanism, provides relevant quantitative data for the parent thalidomide (B1683933) scaffold, details key experimental protocols for characterization, and presents visual diagrams of the associated signaling pathways and workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary role of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein (the "warhead"), a ligand that binds to an E3 ubiquitin ligase (in this case, the thalidomide derivative), and a chemical linker that connects the two.[1]
The mechanism unfolds through a series of orchestrated steps:
-
Ternary Complex Formation: The PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity.[2]
-
Ubiquitination: This induced proximity allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another target protein molecule, thus acting catalytically.
The Thalidomide-4-C3-NH2 moiety specifically binds to the thalidomide-binding pocket of CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[3][4] The C3-NH2 linker provides a point of attachment for the "warhead" ligand, and the length and chemical nature of this linker are critical for the stability and efficacy of the resulting PROTAC.
Quantitative Data: Binding Affinities of Thalidomide Analogs to Cereblon
| Compound | Assay Type | Binding Constant (Kd or IC50) | Notes | Reference(s) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM | Binding is primarily mediated by the glutarimide (B196013) ring. | [5] |
| (S)-Thalidomide | Competitive Elution Assay | ~10-fold stronger binding than (R)-enantiomer | Demonstrates enantioselective binding to CRBN. | [6] |
| Lenalidomide | TR-FRET Binding Assay | IC50: 1.5 µM | A more potent immunomodulatory drug than thalidomide. | [7] |
| Pomalidomide | TR-FRET Binding Assay | IC50: 1.2 µM | A more potent immunomodulatory drug than thalidomide. | [7] |
| CC-220 | TR-FRET Binding Assay | IC50: 60 nM | A high-affinity CRBN ligand. | [7] |
Disclaimer: The data presented above is for the parent compounds and well-known derivatives of thalidomide. The precise binding affinity of this compound to CRBN may vary.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key molecular interactions and workflows central to the mechanism of action.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The characterization of a PROTAC synthesized with this compound involves a series of in vitro and cell-based assays to confirm its mechanism of action and quantify its efficacy.
CRBN Binding Affinity Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of the thalidomide moiety to CRBN.
-
Principle: A fluorescently labeled thalidomide analog (tracer) binds to purified CRBN, resulting in a high fluorescence polarization signal. An unlabeled competitor (the PROTAC or this compound itself) displaces the tracer, causing a decrease in polarization.
-
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Test compound (serial dilutions)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
-
-
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of purified CRBN and the fluorescent tracer.
-
Add the serial dilutions of the test compound to the wells. Include controls with no competitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a suitable binding model to determine the IC50 value.
-
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.
-
Principle: Cells are treated with the PROTAC, and the total protein is extracted. The target protein level is then detected using a specific antibody and compared to a loading control.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
Cell culture medium and supplements
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Caption: Experimental workflow for Western Blotting.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the POI-PROTAC-CRBN ternary complex.
-
Principle: An antibody against either the target protein or CRBN is used to pull down the entire complex from cell lysates. The presence of the other components in the immunoprecipitated sample is then detected by Western blotting.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-target protein or anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-target protein, anti-CRBN)
-
-
Protocol:
-
Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates with magnetic beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting for the presence of the target protein and CRBN. An increase in the co-precipitated protein in the PROTAC-treated sample confirms ternary complex formation.
-
Conclusion
This compound is a pivotal tool in the development of targeted protein degraders. Its mechanism of action is centered on its ability to recruit the CRBN E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system to eliminate specific proteins of interest. A thorough understanding of this mechanism, coupled with robust experimental validation as outlined in this guide, is essential for the successful design and development of novel PROTAC-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thalidomide-4-C3-NH2 Hydrochloride in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-4-C3-NH2 hydrochloride has emerged as a critical chemical tool in biomedical research, primarily serving as a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule incorporates the core structure of thalidomide (B1683933), which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN), and a three-carbon linker with a terminal amine group. This reactive handle allows for the covalent attachment of a ligand for a specific protein of interest, thereby creating a PROTAC capable of inducing targeted protein degradation. This technical guide provides an in-depth overview of the mechanism of action, applications, and experimental protocols associated with the use of this compound in research.
Core Concepts: The PROTAC Mechanism and the Role of this compound
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest.[1][2] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
This compound functions as the E3 ligase-recruiting component. The thalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] The terminal amine group on the C3 linker provides a convenient point of attachment for a ligand targeting a specific protein.[5]
The general mechanism of a PROTAC utilizing a thalidomide-based ligand is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the CRBN subunit of the E3 ubiquitin ligase complex, forming a ternary POI-PROTAC-CRBN complex.[6]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[2]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[7]
-
Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can participate in further rounds of degradation, acting in a catalytic manner.[7]
Quantitative Data
Table 1: Representative Binding Affinity for Thalidomide
| Ligand | E3 Ligase | Binding Affinity (Kd) |
| Thalidomide | Cereblon (CRBN) | ~250 nM[3] |
Table 2: Representative Degradation Data for a Thalidomide-based PROTAC
The following data is for a representative PROTAC targeting SHP2 and is provided for illustrative purposes. Actual values will vary depending on the target protein, linker, and cell line.
| PROTAC ID | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| 11 (ZB-S-29) | SHP2 | Thalidomide-based | 6.02 | >90 | HeLa |
Experimental Protocols
Protocol for Assessing PROTAC-mediated Protein Degradation via Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC synthesized using this compound.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized using this compound
-
Cell culture medium and supplements
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC in cell culture medium. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) for a fixed duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[7]
Protocol for Competitive Binding Assay (Fluorescence Polarization)
This assay can be used to determine the binding affinity of the thalidomide-based ligand to the CRBN protein.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled CRBN ligand (tracer, e.g., a fluorescent thalidomide analog)
-
Test compound (e.g., this compound)
-
Assay buffer
-
Black, low-binding microtiter plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a microtiter plate, add the CRBN protein to a final concentration that gives a robust polarization signal with the tracer.
-
Add the fluorescent tracer at a constant concentration (typically at or below its Kd for CRBN).
-
Add the serially diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no CRBN (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its pre-functionalized nature, incorporating a thalidomide moiety and a linker with a reactive handle, simplifies the development of novel protein degraders. The experimental protocols provided in this guide offer a framework for researchers to characterize the efficacy of PROTACs constructed using this important chemical tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide-4-C3-NH2, HCl salt, 2357110-84-8 | BroadPharm [broadpharm.com]
- 6. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Thalidomide-4-C3-NH2 Hydrochloride: A Technical Guide for CRBN E3 Ligase Recruitment in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-C3-NH2 hydrochloride is a functionalized derivative of thalidomide (B1683933), a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This molecule serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. By incorporating a thalidomide moiety, this compound facilitates the recruitment of the CRBN E3 ligase complex. The appended 3-carbon alkyl amine linker provides a versatile attachment point for a ligand targeting a protein of interest (POI), enabling the synthesis of heterobifunctional PROTAC molecules.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding characteristics, synthesis, and its application in experimental workflows for targeted protein degradation.
Core Mechanism of Action: CRBN-Mediated Protein Degradation
The primary function of this compound within a PROTAC is to engage the CRBN E3 ligase. This initiates a cascade of events leading to the ubiquitination and subsequent degradation of a target protein.
-
Ternary Complex Formation : The PROTAC, incorporating the this compound moiety, simultaneously binds to the target Protein of Interest (POI) and the CRBN subunit of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This results in the formation of a key ternary complex (POI-PROTAC-CRBN).
-
Ubiquitination : The proximity induced by the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.
-
Recycling : The PROTAC molecule is released after inducing ubiquitination and can participate in further rounds of degradation, acting catalytically.
Signaling Pathway for CRBN-Mediated Protein Degradation
Thalidomide-4-C3-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
An in-depth examination of the structure, properties, and synthesis of a key building block for targeted protein degradation.
This technical guide provides a comprehensive overview of Thalidomide-4-C3-NH2 hydrochloride, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in the field of drug development, this document details the molecule's structure, physicochemical properties, and its role as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, and visualizes its mechanism of action through signaling pathway diagrams.
Core Concepts: Structure and Function
This compound, systematically named 2-(2,6-dioxopiperidin-3-yl)-4-(3-aminopropyl)isoindoline-1,3-dione hydrochloride , is a derivative of thalidomide (B1683933) functionalized with a three-carbon alkyl amine linker at the 4-position of the phthalimide (B116566) ring. This modification is crucial for its application in the field of targeted protein degradation.
As a bifunctional molecule, a PROTAC requires a ligand that can bind to an E3 ubiquitin ligase. Thalidomide and its derivatives are well-established ligands for Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex. The terminal primary amine on the C3 linker of this compound provides a versatile attachment point for connecting a ligand that targets a specific protein of interest, thereby forming the complete PROTAC molecule.
Chemical Structure
The chemical structure of the active compound is defined by a thalidomide core, featuring a glutarimide (B196013) and a phthalimide ring system, with a 3-aminopropyl group attached to the 4-position of the phthalimide ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| Systematic Name | 2-(2,6-dioxopiperidin-3-yl)-4-(3-aminopropyl)isoindoline-1,3-dione hydrochloride |
| CAS Number | 2357110-84-8 |
| Molecular Formula | C₁₆H₁₈ClN₃O₄ |
| SMILES | O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC(CCCN)=C3)=O.[H]Cl |
Physicochemical Properties
Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table includes calculated values and data for closely related compounds to provide an informed estimate of its properties.
Table 2: Physicochemical Data
| Property | Value | Source/Method |
| Molecular Weight | 351.78 g/mol | Calculated from Molecular Formula[1] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water | Inferred from parent thalidomide and similar amine salts |
| Melting Point | Not Reported | - |
| pKa | Not Reported | - |
Mechanism of Action in Targeted Protein Degradation
This compound functions as the Cereblon-binding moiety within a PROTAC. The PROTAC, a heterobifunctional molecule, brings a target protein into close proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.
Experimental Protocols
Proposed Synthesis Workflow
The synthesis can be logically divided into two main stages: the creation of a suitable precursor, 4-nitrothalidomide, and its subsequent conversion to the final product.
Detailed Synthesis Protocol (Proposed)
Stage 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (B173961) (4-Nitrothalidomide)
This procedure is adapted from established methods for synthesizing nitro-substituted thalidomide analogs.
-
Reaction Setup: To a round-bottom flask, add 3-nitrophthalic anhydride (1.0 eq.), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq.), and anhydrous sodium acetate (B1210297) (1.1 eq.).
-
Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent.
-
Reaction Conditions: Heat the mixture to reflux (approximately 118-120 °C) and maintain for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is suspended in water, stirred, and the resulting solid is collected by vacuum filtration. The solid is washed with water and dried to yield 4-nitrothalidomide.
Stage 2: Synthesis of this compound
This stage involves the reduction of the nitro group, followed by the introduction of the aminopropyl chain via reductive amination, and subsequent deprotection.
-
Reduction of the Nitro Group:
-
Dissolve 4-nitrothalidomide (1.0 eq.) in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalyst, such as Palladium on carbon (10% w/w).
-
Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 4-aminothalidomide.
-
-
Reductive Amination:
-
Dissolve 4-aminothalidomide (1.0 eq.) and 3-(tert-butoxycarbonylamino)propanal (1.1 eq.) in a suitable solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq.), portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a solvent such as DCM or dioxane.
-
Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or trifluoroacetic acid).
-
Stir the reaction at room temperature for 1-4 hours.
-
Remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to afford the final product, this compound.
-
Characterization Protocol
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 3: Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Signals corresponding to the phthalimide and glutarimide protons, as well as the propyl chain protons. |
| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (HRMS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the free base [M+H]⁺. |
| HPLC | Purity assessment | A single major peak indicating the purity of the compound. |
Biological Activity and Application
The primary biological function of this compound in a PROTAC context is its binding to Cereblon. The affinity of this interaction is a critical determinant of the resulting PROTAC's efficacy. While specific binding data for this exact molecule is not widely published, data from related thalidomide derivatives can provide valuable insights.
Table 4: Representative Cereblon Binding Affinities of Thalidomide Analogs
| Compound | Assay Type | Binding Constant (Kd or Ki) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | General Literature |
| Lenalidomide | TR-FRET | Ki = 3.1 µM | [2] |
| Pomalidomide | TR-FRET | Ki = 0.8 µM | [2] |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger than (R)-enantiomer | [3] |
It is generally understood that modifications at the 4-position of the phthalimide ring are well-tolerated for CRBN binding and provide a suitable vector for linker attachment in PROTAC design. The binding affinity of this compound is expected to be in the micromolar to high nanomolar range, sufficient for effective recruitment of CRBN in a ternary complex.
Experimental Determination of CRBN Binding
To quantitatively assess the binding of this compound to CRBN, several biophysical assays can be employed.
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR): SPR measures the change in refractive index upon binding of the analyte (the thalidomide derivative) to the ligand (immobilized CRBN), providing real-time kinetics of association and dissociation, from which Kd can be calculated.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A competitive binding assay where the displacement of a fluorescently labeled tracer from CRBN by the test compound results in a change in the FRET signal, allowing for the determination of the inhibitory constant (Ki).
Conclusion
This compound is a valuable chemical tool for the development of PROTACs. Its structure provides a well-characterized Cereblon-binding moiety with a versatile linker attachment point. Understanding its synthesis, properties, and interaction with CRBN is fundamental for the rational design of novel therapeutics based on targeted protein degradation. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage this molecule in their drug discovery programs.
References
The Lynchpin of Targeted Protein Degradation: An In-depth Technical Guide to Thalidomide-4-C3-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which serves to hijack the cellular degradation machinery. This technical guide provides an in-depth exploration of Thalidomide-4-C3-NH2 hydrochloride, a key building block for engaging the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into its core role in TPD, provide detailed experimental protocols for its incorporation into PROTACs and their subsequent evaluation, and present quantitative data from analogous compounds to guide rational drug design.
Introduction: The Role of Cereblon and Thalidomide (B1683933) Analogs in TPD
The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with Cereblon (CRBN) as its substrate receptor, is a key player in the ubiquitin-proteasome pathway.[1] Thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), function as "molecular glues" that bind to CRBN, altering its substrate specificity and inducing the degradation of so-called "neosubstrates" like the transcription factors IKZF1 and IKZF3.[2][3]
This unique mechanism has been powerfully harnessed in the development of PROTACs. By chemically linking a thalidomide analog to a ligand for a protein of interest (POI), a heterobifunctional degrader is created. This PROTAC induces the formation of a ternary complex between the POI and CRBN, leading to the poly-ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[4] The PROTAC is then released to act catalytically, enabling the degradation of multiple target protein molecules.[4]
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based CRBN ligand.[5][6] It features a 3-carbon alkyl linker with a terminal amine group, providing a versatile and reactive handle for conjugation to a POI ligand. This building block is instrumental for researchers aiming to synthesize CRBN-recruiting PROTACs.
The PROTAC Mechanism of Action: A Signaling Pathway
The catalytic cycle of a thalidomide-based PROTAC involves a series of coordinated steps, beginning with the formation of a ternary complex and culminating in the degradation of the target protein.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Thalidomide-4-C3-NH2 Hydrochloride: An In-depth Technical Guide to Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.
A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest. Thalidomide (B1683933) and its derivatives are a prominent class of E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] This guide provides a comprehensive technical overview of Thalidomide-4-C3-NH2 hydrochloride, a thalidomide-based CRBN ligand coupled with a 3-carbon linker and a terminal amine group, designed for the synthesis of PROTACs.[3][4][5]
This document will delve into the mechanism of action, provide illustrative quantitative data for thalidomide-based PROTACs, and offer detailed experimental protocols for the assessment of protein ubiquitination and degradation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental principle behind a PROTAC synthesized with this compound is the formation of a ternary complex between the target protein of interest (POI), the PROTAC itself, and the CRBN E3 ligase complex.[6][7] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6][8] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]
Data Presentation: Illustrative Quantitative Analysis
While specific quantitative data for PROTACs constructed with this compound is not extensively available in the public domain, the following tables present representative data for thalidomide-based PROTACs to illustrate the key parameters used for their evaluation. These values are highly dependent on the specific target protein, the linker, and the cellular context.
Table 1: Representative Degradation Efficacy of Thalidomide-Based PROTACs
| Target Protein | Cell Line | DC50 (nM)¹ | Dmax (%)² | Reference |
| BRD4 | HCT116 | 0.55 - 0.91 | >80 | [9] |
| SHP2 | Various | 6.02 | >90 | [10] |
| HDAC1/3 | HCT116 | 530 - 910 | >50 | [9] |
| Aiolos | MM.1S | ~100 | ~83 | [11] |
¹DC50: The concentration of the PROTAC required to degrade 50% of the target protein. ²Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Representative Binding Affinities of Thalidomide and its Derivatives to CRBN
| Ligand | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Thalidomide | TR-FRET | 22.4 | 10.6 | |
| Pomalidomide | TR-FRET | 6.4 | 3.0 | |
| Lenalidomide | TR-FRET | 8.9 | 4.2 | |
| (S)-thalidomide | Biochemical | ~10-fold > (R) | - | [2] |
Table 3: Representative Cell Viability Data for Thalidomide-Based PROTACs
| Target Protein | Cell Line | IC50 (nM)³ | Reference |
| Aiolos | MM.1S | 128 - 3568 | [11] |
³IC50: The concentration of the PROTAC required to inhibit 50% of cell viability.
Experimental Protocols
Rigorous experimental validation is crucial for the development and characterization of PROTACs. The following are detailed protocols for key experiments.
Western Blot for Protein Degradation Analysis
This is a fundamental method to visualize and quantify the reduction in the target protein levels.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment.
-
For a dose-response experiment, treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Mix the protein lysates with Laemmli sample buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the formation of the ternary complex (POI-PROTAC-CRBN).
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation. It is often necessary to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the lysate with an antibody against either the target protein or a component of the E3 ligase complex (e.g., CRBN).
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting, probing for the presence of all three components of the ternary complex: the target protein, the PROTAC-recruited E3 ligase component (CRBN), and other components of the ligase complex.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce ubiquitination of the target protein in a cell-free system.[6][8]
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant CRBN/DDB1 complex
-
Recombinant target protein of interest (POI)
-
Ubiquitin
-
PROTAC at various concentrations
-
ATP
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein to detect the formation of higher molecular weight polyubiquitinated species.
-
Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC on cancer cell lines.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
-
Assay Performance:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT.
-
Follow the manufacturer's instructions to measure cell viability.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Conclusion
This compound serves as a valuable chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. The successful development of potent and selective protein degraders requires a thorough understanding of their mechanism of action and rigorous experimental validation. The protocols and illustrative data presented in this guide provide a framework for researchers to design, synthesize, and evaluate novel thalidomide-based PROTACs for therapeutic applications. The continued exploration of different linker chemistries and warheads in conjunction with the thalidomide scaffold holds immense promise for expanding the landscape of targeted protein degradation.
References
- 1. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ternary Complex with Thalidomide-4-C3-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the formation and function of the ternary complex involving Thalidomide-4-C3-NH2 hydrochloride. This molecule serves as a fundamental building block in the field of targeted protein degradation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will delve into the core mechanism of action, present representative quantitative data for key interactions, provide detailed experimental protocols for characterization, and visualize the associated signaling pathways and workflows.
Core Mechanism: The "Molecular Glue" Paradigm
Thalidomide (B1683933) and its derivatives, including this compound, function as "molecular glues".[1] They do not act by inhibiting an enzyme's active site but rather by inducing proximity between two proteins that do not normally interact.[2][3] The primary target of thalidomide is the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][5][6][7]
The mechanism proceeds through the following key steps:
-
Binding to CRBN : The glutarimide (B196013) moiety of the thalidomide derivative binds to a specific hydrophobic pocket on the surface of CRBN.[1][2] This pocket is notably defined by three tryptophan residues.[2][4]
-
Altering the Binding Surface : This binding event modulates the molecular surface of CRBN, creating a novel interface.[1][2]
-
Neosubstrate Recruitment : This new surface has a high affinity for specific proteins, termed "neosubstrates," which are not endogenous targets of CRBN.[1][2] This recruitment leads to the formation of a stable ternary complex: Neosubstrate–Thalidomide–CRBN.[5] Well-characterized neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α).[4][8][9][10]
-
Ubiquitination : By bringing the neosubstrate into close proximity with the E3 ligase machinery (which includes Cullin 4, DDB1, and RBX1), the neosubstrate is tagged with a chain of ubiquitin molecules.[5][11]
-
Proteasomal Degradation : The polyubiquitin (B1169507) chain is a signal for the 26S proteasome, which recognizes, unfolds, and degrades the neosubstrate, effectively eliminating it from the cell.[1][5]
This compound is a pre-functionalized ligand, incorporating the CRBN-binding moiety and a short linker with an amine group, designed for conjugation to a ligand that binds a specific protein of interest, thereby creating a PROTAC.[12][13][14]
Data Presentation: Quantitative Analysis of Ternary Complexes
The stability, kinetics, and cellular activity of a ternary complex are critical for its efficacy as a protein degrader. The following tables summarize representative quantitative data for a hypothetical PROTAC synthesized using a thalidomide-based ligand.
Table 1: Representative Binary and Ternary Complex Affinity and Cooperativity Cooperativity (α) is a measure of how the binding of one component influences the binding of the other. It is calculated as the ratio of the binary KDs to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is more favorable than the individual binding events.
| PROTAC Component | Binary KD (to Target) | Binary KD (to CRBN) | Ternary KD (Target-PROTAC-CRBN) | Cooperativity (α) |
| PROTAC-C3 (Hypothetical) | 150 nM | 2.5 µM | 70 nM | 2.14 |
| PROTAC-PEG3 | 120 nM | 2.2 µM | 55 nM | 2.18 |
| PROTAC-PEG5 | 110 nM | 2.0 µM | 45 nM | 2.44 |
Table 2: Representative Kinetic Parameters of Ternary Complex Formation (SPR) A longer residence time (1/kd) is often indicative of a more stable ternary complex and can correlate with more efficient protein degradation.
| PROTAC Component | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Residence Time (1/kd) (s) |
| PROTAC-C3 (Hypothetical) | 1.4 x 105 | 9.0 x 10-3 | 111 |
| PROTAC-PEG3 | 1.5 x 105 | 8.3 x 10-3 | 120 |
| PROTAC-PEG5 | 1.6 x 105 | 7.1 x 10-3 | 141 |
Table 3: Representative Cellular Degradation Potency DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation observed.
| PROTAC Component | E3 Ligase Recruited | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-Thal-C3 (Hypothetical) | CRBN | BRD4 | 20 | >90 |
| PROTAC-VHL-opt (Comparative) | VHL | BRD4 | 10 | >95 |
Mandatory Visualizations
Caption: Signaling pathway of thalidomide-induced protein degradation.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Caption: Logical relationship of components in the ternary complex.
Experimental Protocols
Detailed methodologies are essential for the successful study and validation of ternary complexes.
This protocol is designed to pull down the CRBN protein and determine if a specific neosubstrate interacts with it in a manner dependent on the thalidomide-based PROTAC.
A. Materials:
-
Cell line expressing CRBN and the target neosubstrate.
-
Thalidomide-based PROTAC and DMSO (vehicle control).
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Primary antibody against CRBN (for immunoprecipitation).
-
Primary antibodies against the neosubstrate and CRBN (for Western blotting).
-
Protein A/G magnetic beads.
-
Elution Buffer (e.g., 1x Laemmli sample buffer).
B. Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of the PROTAC or DMSO for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Co-IP Lysis Buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15][16] Incubate on a rotator for 30 minutes at 4°C.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[17] Transfer the supernatant to a new pre-chilled tube.
-
Pre-Clearing (Optional): To reduce non-specific binding, add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C.[18][19] Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-5 µg of the anti-CRBN antibody to the pre-cleared lysate. Incubate on a rotator for 4 hours to overnight at 4°C.
-
Complex Capture: Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[17]
-
Washing: Pellet the beads with a magnetic rack and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer.[18] After the final wash, remove all residual buffer.
-
Elution: Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel for Western blot analysis. Probe the membrane with antibodies against the neosubstrate and CRBN. A band for the neosubstrate in the PROTAC-treated lane (but not in the DMSO control) confirms its recruitment to CRBN.
This assay biochemically reconstitutes the ubiquitination process to directly demonstrate the ubiquitination of the neosubstrate by the CRL4^CRBN^ complex.
A. Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1).
-
Recombinant E2 conjugating enzyme (e.g., UBE2D3).
-
Recombinant CRL4^CRBN^ complex (or individual components: CRBN-DDB1, CUL4-RBX1).
-
Recombinant target neosubstrate (often with a tag like GST or His for detection).
-
Thalidomide-based PROTAC.
-
Ubiquitin and ATP.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).
B. Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the E1, E2, CRL4^CRBN^ complex, target neosubstrate, ubiquitin, and the PROTAC (or DMSO).
-
Initiation: Add ATP to the reaction mixture to start the ubiquitination cascade.
-
Incubation: Incubate the reaction at 30-37°C for 1-2 hours.
-
Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting, using an antibody against the neosubstrate or its tag. A high-molecular-weight smear or ladder of bands appearing above the unmodified neosubstrate in the PROTAC-treated lane is indicative of poly-ubiquitination.
This is the most common method to determine the efficacy of a PROTAC in a cellular context.
A. Materials:
-
Cell line of interest.
-
Thalidomide-based PROTAC.
-
RIPA or similar lysis buffer with protease inhibitors.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
B. Procedure:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Quantification: Scrape and collect the lysate. Determine the total protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with the primary antibody for the target protein overnight at 4°C.[20]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20] Visualize the bands using a chemiluminescent substrate and an imaging system.[20]
-
Analysis: Re-probe the membrane with a loading control antibody. Quantify the band intensities for the target protein and normalize them to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Protein–protein interfaces in molecular glue-induced ternary complexes: classification, characterization, and prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. labs.dana-farber.org [labs.dana-farber.org]
- 10. researchgate.net [researchgate.net]
- 11. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. assaygenie.com [assaygenie.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 20. benchchem.com [benchchem.com]
Thalidomide-4-C3-NH2 hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Thalidomide-4-C3-NH2 hydrochloride, a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs). It covers the molecule's core properties, its role in targeted protein degradation, and detailed experimental protocols relevant to its application.
Core Molecular Data
This compound is a derivative of thalidomide (B1683933), functionalized with a 3-carbon alkyl amine linker at the 4-position of the phthalimide (B116566) ring. This primary amine serves as a versatile chemical handle for conjugation to a target protein ligand, forming a heterobifunctional PROTAC.
| Property | Value | Citation(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 2357110-84-8 | [1] |
| Molecular Formula | C₁₆H₁₈ClN₃O₄ | [1][2] |
| Molecular Weight | 351.79 g/mol | [1] |
| Purity | Typically >95% | [1] |
| Storage Conditions | 2-8°C or -20°C for long-term storage | [1][3] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] PROTACs synthesized using this molecule leverage the cell's own protein disposal machinery to achieve targeted degradation.
Signaling Pathway for PROTAC-Mediated Degradation
The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor for the Cullin 4A (CUL4A) E3 ubiquitin ligase complex.[5] Simultaneously, the other end of the PROTAC binds to the protein of interest (POI). This induced proximity brings the POI close to the E3 ligase machinery, leading to its polyubiquitination. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
References
- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. US20100280249A1 - Synthesis of 4-amino-thalidomide enantiomers - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. EP1353672B1 - Synthesis of 4-amino-thalidomide enantiomers - Google Patents [patents.google.com]
- 5. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
The Alchemist's Guide to a Modern Elixir: A Technical Whitepaper on the Safe Handling and Laboratory Application of Thalidomide-4-C3-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the safe handling, storage, disposal, and experimental application of Thalidomide-4-C3-NH2 hydrochloride. This compound, a derivative of the historically significant thalidomide (B1683933), is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. Given the known teratogenic properties of thalidomide, stringent safety protocols and a thorough understanding of its mechanism of action are paramount for all laboratory personnel.
Safety and Handling
This compound and its parent compound, thalidomide, are potent teratogens and require meticulous handling to prevent exposure, particularly for personnel of child-bearing potential.[1][2] Adherence to institutional and national safety guidelines for handling hazardous and reproductive toxins is mandatory.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4]
-
Aquatic Toxicity (Acute and Chronic, Category 1), H410: Very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for various laboratory procedures.
| Procedure | Required PPE | Notes |
| Weighing and Compounding (Dry Powder) | - Disposable solid-particulate respirator (N95 or higher)- Double-gloving (e.g., nitrile)- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles- Hairnet/bonnet- Shoe covers | All operations with the dry powder should be conducted in a certified chemical fume hood or a containment glove box. |
| Preparing Solutions | - Double-gloving (e.g., nitrile)- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles | Perform all solution preparations within a chemical fume hood to avoid aerosol generation. |
| Cell Culture and In Vitro Assays | - Single pair of nitrile gloves- Lab coat- Safety glasses | Standard sterile cell culture techniques should be followed in a biological safety cabinet. |
| Animal Dosing | - Double-gloving (e.g., nitrile)- Disposable gown- Safety glasses with side shields or chemical splash goggles- Face shield (if splash risk exists) | Handle animals with care to prevent scratches or bites that could lead to exposure. |
| Waste Disposal | - Double-gloving (e.g., nitrile)- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles | Follow specific institutional and local guidelines for hazardous waste disposal. |
Engineering Controls
-
Ventilation: All work with this compound, especially handling of the powdered form, must be performed in a certified chemical fume hood or a ducted balance enclosure to minimize inhalation exposure.[3]
-
Designated Areas: Establish a designated area for working with this compound. This area should be clearly marked with appropriate hazard signs.
-
Safety Equipment: An accessible safety shower and eyewash station must be available in the laboratory.[3]
Storage and Stability
| Parameter | Recommendation |
| Storage as a Solid (Powder) | Store at -20°C in a tightly sealed container in a cool, well-ventilated area.[3] |
| Storage in Solvent | Store at -80°C.[3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[3] |
| Conditions to Avoid | Direct sunlight and sources of ignition.[3] |
Spill and Exposure Procedures
-
Spills: In the event of a spill, evacuate non-essential personnel. Wear appropriate PPE and contain the spill using an absorbent material. Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste. Decontaminate the spill area with an appropriate solvent.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE, weigh boats, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
Disposal: Arrange for the collection of hazardous waste by a licensed and approved waste disposal contractor, following all local, regional, and national regulations.[3]
Quantitative Toxicological Data
The following table summarizes available toxicological data for thalidomide, the parent compound of this compound. This data should be considered relevant for risk assessment.
| Compound | Test | Species | Route | Value | Reference |
| (±)-Thalidomide | LD50 | Rat | Oral | 113 mg/kg | |
| (±)-Thalidomide | LD50 | Rat | Dermal | 1,550 mg/kg | |
| (–)-Thalidomide | LD50 | Mouse | Oral | 700 mg/kg | [1] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its derivatives exert their biological effects by acting as "molecular glues." They bind to the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[6] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of "neosubstrates" – proteins not normally targeted by CRBN.[7] Once recruited, the neosubstrate is polyubiquitinated, marking it for degradation by the 26S proteasome.[7][8] this compound is designed to be a component of a PROTAC, where it serves as the CRBN-binding ligand.
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of PROTACs utilizing this compound or similar precursors.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC typically involves the coupling of the thalidomide-based E3 ligase ligand to a ligand for the protein of interest (POI) via a chemical linker.
Protocol: Synthesis of a PROTAC Targeting a Protein of Interest
This protocol describes a representative synthesis of a PROTAC molecule.
Materials and Reagents:
-
This compound
-
POI ligand with a carboxylic acid handle
-
Coupling reagent (e.g., HATU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., HPLC grade solvents)
Step-by-Step Procedure:
-
Activation of POI Ligand: In a fume hood, dissolve the POI ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Coupling Reaction: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Purification: Purify the crude final PROTAC molecule by preparative reverse-phase HPLC to obtain the pure product.
-
Characterization: Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR.
Protocol: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines a standard Western blot procedure to determine the efficacy of a newly synthesized PROTAC in degrading its target protein.[8][9]
Materials and Reagents:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
Polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[9]
-
Sample Preparation and SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[8]
-
Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the ligand-dependent interaction between CRBN, the PROTAC, and the target protein.[10][11]
Materials and Reagents:
-
Cell line (e.g., HEK293T)
-
PROTAC
-
Vehicle control (DMSO)
-
Lysis buffer
-
Antibody against the "bait" protein (e.g., CRBN or tagged POI)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE sample buffer
Step-by-Step Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the PROTAC or vehicle (DMSO) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates.
-
Incubate the lysates with an antibody against the bait protein.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform Western blotting with antibodies against the "prey" protein and the "bait" protein. An increased signal for the prey protein in the PROTAC-treated sample compared to the vehicle control confirms the formation of the ternary complex.
Conclusion
This compound is a powerful tool in the development of PROTACs, a promising new therapeutic modality. However, its inherent risks, stemming from the teratogenic nature of its thalidomide core, necessitate a culture of safety and strict adherence to handling protocols. By implementing robust safety measures, including appropriate personal protective equipment, engineering controls, and waste management, researchers can mitigate the risks associated with this compound. A thorough understanding of its mechanism of action and the application of detailed experimental protocols will enable the scientific community to harness the full potential of this molecule in the quest for novel therapies for a wide range of diseases.
References
- 1. wjbphs.com [wjbphs.com]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Thalidomide-4-O-C3-NH2 hydrochloride|2913240-95-4|MSDS [dcchemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thalidomide-4-C3-NH2 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-C3-NH2 hydrochloride is a functionalized derivative of thalidomide (B1683933), designed for use in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By incorporating this molecule into a PROTAC, researchers can hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins within the cell. This technology has emerged as a powerful tool in drug discovery and chemical biology for probing protein function and developing novel therapeutics.[3][4]
These application notes provide a comprehensive guide for the use of this compound in cell culture, including its mechanism of action, protocols for key experiments, and essential safety information.
Mechanism of Action
Thalidomide and its analogs function as "molecular glues" that induce an interaction between CRBN and proteins that are not its natural substrates.[4] When integrated into a PROTAC, the this compound moiety binds to CRBN, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. The other end of the PROTAC is linked to a ligand that binds to a protein of interest (POI). This proximity, induced by the PROTAC, facilitates the ubiquitination of the POI by the E3 ligase complex. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Data Presentation
The following tables provide a summary of typical concentration ranges and incubation times for experiments involving thalidomide-based PROTACs. It is crucial to note that these are starting points, and optimal conditions will vary depending on the specific PROTAC, cell line, and target protein.
| Experiment | Parameter | Typical Range | Notes |
| Protein Degradation (Western Blot) | Concentration | 1 nM - 10 µM | Perform a dose-response curve to determine the DC50 (concentration for 50% degradation). |
| Incubation Time | 2 - 48 hours | A time-course experiment is recommended to find the optimal degradation time. | |
| Cell Viability Assay | Concentration | 1 nM - 100 µM | Assess cytotoxicity over a broad concentration range. |
| Incubation Time | 24 - 72 hours | Longer incubation times are typically used to observe effects on cell proliferation. | |
| Co-Immunoprecipitation | Concentration | 1 µM - 10 µM | Use a concentration known to induce significant target degradation. |
| Incubation Time | 2 - 4 hours | Shorter incubation times are often sufficient to observe complex formation. |
Table 1: General Guidelines for Experimental Conditions.
| Parameter | Value | Reference |
| Molecular Weight | 367.78 g/mol | [this compound vendor data] |
| Solubility | Soluble in DMSO | [this compound vendor data] |
| Storage (Powder) | -20°C | [this compound vendor data] |
| Storage (in DMSO) | -20°C or -80°C | [this compound vendor data] |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) by dissolving the powder in an appropriate volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of powder (MW = 367.78), dissolve it in 271.9 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Assessment of Target Protein Degradation by Western Blot
This protocol outlines the steps to determine the efficacy of a PROTAC in degrading a target protein.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
PROTAC stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the PROTAC in complete medium (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration. Replace the medium in the wells with the PROTAC-containing medium and incubate for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (determined from the dose-response experiment) and harvest at different time points (e.g., 2, 4, 8, 16, 24, 48 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay
This assay is used to determine if the observed effects of the PROTAC are due to specific protein degradation or general cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates (clear or white-bottom, depending on the assay)
-
PROTAC stock solution
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Add serial dilutions of the PROTAC (and a vehicle control) to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (concentration for 50% inhibition of cell growth).
Safety and Handling
Thalidomide and its derivatives are known teratogens and can cause severe birth defects.[5] Extreme caution must be exercised when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of the powder and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container at -20°C.
-
Waste Disposal: Dispose of all waste materials contaminated with the compound according to institutional and local regulations for hazardous chemical waste.
-
Pregnancy Warning: Women who are pregnant or may become pregnant should not handle this compound.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Application of a PROTAC Using Thalidomide-4-C3-NH2 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a generalized protocol and application notes for research purposes only. The synthesis of Proteolysis-Targeting Chimeras (PROTACs) involves complex organic chemistry and requires a properly equipped laboratory and trained personnel. Thalidomide (B1683933) and its derivatives are potent teratogens and must be handled with extreme caution, following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE) should be used at all times.
Introduction to Thalidomide-Based PROTACs
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's native protein disposal system to eliminate specific proteins of interest (POIs).[1] They represent a paradigm shift in pharmacology from occupancy-driven inhibition to event-driven, catalytic degradation. A PROTAC typically consists of three components: a "warhead" ligand that binds the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[2]
Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are widely used ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] The building block, Thalidomide-4-C3-NH2 hydrochloride, provides the CRBN-binding moiety pre-functionalized with a short alkyl linker terminating in a primary amine. This amine serves as a versatile chemical handle for conjugation to a ligand for a POI, most commonly through the formation of a stable amide bond.[5][6]
Principle of Synthesis
The synthesis of a PROTAC using this compound is typically a convergent process.[5] The general strategy involves the coupling of two key fragments:
-
E3 Ligase Ligand + Linker: this compound. The hydrochloride salt is typically neutralized in situ using a non-nucleophilic base.
-
POI Ligand (Warhead): A ligand for the target protein that has been functionalized with a carboxylic acid or an activated ester.
The most common reaction to join these fragments is an amide coupling reaction . This reaction forms a robust amide bond between the amine of the thalidomide linker and the carboxylic acid of the POI ligand.[7] Standard peptide coupling reagents are employed to facilitate this transformation by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[5]
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-functionalized POI ligand (POI-COOH) with this compound.
Materials:
-
POI Ligand with a terminal carboxylic acid (POI-COOH)
-
This compound
-
Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/OxymaPure.[5]
-
Non-nucleophilic Base: e.g., DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).[5][7]
-
Anhydrous Solvent: e.g., DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).
Procedure:
-
Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-COOH ligand (1.0 eq) in anhydrous DMF.
-
Activation: To this solution, add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[7][8]
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF, and add DIPEA (1.1 eq) to neutralize the hydrochloride salt, yielding the free amine.
-
Coupling Reaction: Add the free amine solution dropwise to the activated POI-COOH mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-16 hours).[8][9]
Work-up and Purification Protocol
A multi-step purification process is generally required to isolate the final PROTAC with high purity.[10]
-
Aqueous Work-up: Once the reaction is complete, quench the reaction with water. Dilute the mixture with a suitable organic solvent like ethyl acetate (B1210297). Wash the organic layer sequentially with water and brine to remove the DMF and water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[9][10]
-
Flash Column Chromatography: The crude product is often purified first by flash chromatography on a silica (B1680970) gel column. A gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes is typically used to elute the PROTAC.[9][10]
-
Preparative HPLC (Optional): For final polishing and to obtain high-purity material (>95%) suitable for cellular assays, a final purification step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is often necessary. A C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid is commonly used.[10]
Characterization
The identity and purity of the final PROTAC must be confirmed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure of the synthesized PROTAC.[9]
Data Presentation
The following tables provide representative quantitative data for the synthesis and evaluation of PROTACs. These values are illustrative and will vary significantly based on the specific POI ligand, linker, and experimental conditions.
Table 1: Representative Synthesis & Purification Data
| Parameter | Typical Value | Method of Analysis | Reference |
| Reaction Yield (Amide Coupling) | 40 - 70% | Isolated Yield | [5] |
| Purity after Flash Chromatography | >85% | LC-MS | [10] |
| Final Purity after Prep-HPLC | >95% | LC-MS | [10] |
Table 2: Representative Biological Evaluation Data
| Parameter | Typical Value | Method of Analysis | Reference |
| Target Degradation (DC₅₀) | 1 - 100 nM | Western Blot / In-Cell Western | [11] |
| Ternary Complex Binding (K_D) | 10 - 500 nM | SPR / ITC / TR-FRET | [11] |
| Time to Max Degradation | 4 - 24 hours | Time-course Western Blot | [11] |
| Proteasome Dependence Control | Target protein rescue | Co-treatment with MG132 | [11] |
Visualized Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates the key steps from starting materials to the final, characterized PROTAC.
Caption: A generalized workflow for the synthesis and purification of a thalidomide-based PROTAC.
PROTAC Mechanism of Action: Signaling Pathway
This diagram shows the catalytic cycle of a CRBN-recruiting PROTAC.
Caption: The catalytic cycle of PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.
Logic Diagram for PROTAC Development
This diagram outlines the iterative process of designing and validating a potent degrader.[12]
Caption: A decision-making workflow for the design, testing, and validation of a PROTAC degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thalidomide-4-C3-NH2 Hydrochloride in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-C3-NH2 hydrochloride is a functionalized derivative of thalidomide (B1683933), an immunomodulatory agent that has been repurposed for cancer therapy, most notably in the treatment of multiple myeloma.[1] This specific derivative serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in cancer progression.[4][5]
This compound incorporates the thalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-carbon (C3) alkyl linker with a terminal primary amine (-NH2).[6][7] This amine group provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI), thereby completing the PROTAC structure. The choice of linker length and attachment point on the thalidomide scaffold is a critical determinant of the efficacy of the resulting PROTAC.[8]
These application notes provide an overview of the utility of this compound in oncology research, along with detailed protocols for the characterization of PROTACs synthesized using this building block.
Mechanism of Action
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[8] This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the target protein. The poly-ubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome.[9] The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.
The parent compound, thalidomide, and its analogs (known as immunomodulatory drugs or IMiDs) exert their anti-cancer effects by binding to CRBN and inducing the degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma.[1] When incorporated into a PROTAC, the thalidomide moiety's primary role is to recruit the CRBN E3 ligase to a new, chosen target protein.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for a thalidomide-based PROTAC and a typical experimental workflow for its evaluation.
Caption: General mechanism of a thalidomide-based PROTAC.
Caption: A typical experimental workflow for PROTAC evaluation.
Quantitative Data Summary
While specific quantitative data for PROTACs constructed with this compound is not extensively published, the following tables provide representative data for thalidomide-based PROTACs with short alkyl linkers targeting common cancer-related proteins. This data serves as a benchmark for expected performance and highlights the importance of linker optimization.
Table 1: Representative Degradation Efficiency of Thalidomide-Based PROTACs (Note: This is illustrative data compiled from various sources and not specific to Thalidomide-4-C3-NH2.)
| Target Protein | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | Alkyl (5-8 atoms) | HeLa | 10 - 50 | > 90 |
| BTK | Alkyl (6-9 atoms) | Ramos | 5 - 25 | > 85 |
| SHP2 | Alkyl/PEG | MV-4-11 | 6 - 30 | > 90 |
| CDK9 | Alkyl | MV4-11 | 7.62 | >90 |
DC50: Concentration of PROTAC required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Table 2: Representative Anti-proliferative Activity of Thalidomide-Based PROTACs (Note: This is illustrative data and will vary based on the target protein and cell line.)
| Target Protein | Cell Line | IC50 (nM) | Assay |
| BRD4 | MV-4-11 | 5 - 20 | CellTiter-Glo (72h) |
| BTK | TMD8 | 10 - 50 | MTT (72h) |
| SHP2 | KYSE-520 | 20 - 100 | CellTiter-Glo (96h) |
IC50: Concentration of PROTAC required to inhibit cell proliferation by 50%.
Experimental Protocols
The following are detailed protocols for key experiments to characterize PROTACs synthesized from this compound.
Protocol 1: Western Blot for Target Protein Degradation
Objective: To quantify the dose- and time-dependent degradation of a target protein induced by a PROTAC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[9]
-
For a dose-response experiment, prepare serial dilutions of the PROTAC in fresh culture medium (e.g., 0.1 nM to 10 µM). Treat the cells for a fixed time (e.g., 24 hours).[10]
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 4, 8, 16, 24 hours).[10]
-
Include a vehicle control (DMSO) at the highest concentration used for the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[9]
-
Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[11]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[12]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Perform densitometry analysis to quantify the protein bands. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[13]
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of the PROTAC on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
PROTAC stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[10]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 0.01 µM to 100 µM.[10]
-
Add 100 µL of the diluted PROTAC solutions to the respective wells. Include vehicle controls.
-
Incubate for the desired time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence of the PROTAC-induced ternary complex formation between the target protein and CRBN.
Materials:
-
Treated cell lysates (as prepared for Western Blot)
-
Antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Co-IP lysis buffer
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Methodology:
-
Lysate Preparation:
-
Treat cells with the PROTAC at a concentration known to be effective for degradation (and a vehicle control) for a short duration (e.g., 2-4 hours) to capture the complex before significant degradation occurs.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-target protein) overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting.
-
Probe one membrane for the target protein (to confirm successful IP) and another membrane for CRBN.
-
An increased signal for CRBN in the sample treated with the PROTAC compared to the vehicle control indicates the formation of the ternary complex.
-
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs aimed at degrading a wide range of cancer-relevant proteins. The provided protocols offer a robust framework for the initial characterization of these novel therapeutic agents. Successful development of potent and selective PROTACs will depend on careful optimization of the linker and the target-binding ligand, along with rigorous validation of on-target activity and specificity.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thalidomide-4-C3-NH2, HCl salt, 2357110-84-8 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for SHP2 Degradation Using Thalidomide-4-C3-NH2 Hydrochloride-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Proteolysis Targeting Chimeras (PROTACs) that incorporate Thalidomide-4-C3-NH2 hydrochloride as a Cereblon (CRBN) E3 ligase ligand for the targeted degradation of the non-receptor protein tyrosine phosphatase, SHP2. SHP2 is a critical component in multiple oncogenic signaling pathways, such as the RAS-ERK pathway, making it a prime target for therapeutic intervention in various cancers.[1][2]
Introduction to SHP2 Degradation via PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[3][4] A PROTAC typically consists of a ligand that binds to the protein of interest (POI), in this case, SHP2, and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][4] Thalidomide and its derivatives, such as pomalidomide, are well-established ligands for the CRBN E3 ligase.[5][]
By simultaneously binding to SHP2 and CRBN, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of SHP2 and its subsequent degradation by the proteasome.[3][7] This approach offers a powerful alternative to traditional small-molecule inhibition, as it leads to the elimination of the target protein, potentially overcoming resistance mechanisms and offering a more sustained therapeutic effect.[2]
Quantitative Data Summary
Several thalidomide-based PROTACs have been developed and shown to be highly efficient at degrading SHP2. The following table summarizes the performance of some of these degraders.
| PROTAC Name | SHP2 Ligand | E3 Ligase Ligand | Linker | DC50 (nM) | Cell Line | Key Findings | Reference |
| ZB-S-29 | TNO155 analogue | Thalidomide | PEG | 6.02 | MV4;11 | Highly efficient and potent SHP2 degrader. | [1][8] |
| SP4 | SHP099 | Pomalidomide | PEG | 4.3 (IC50) | HeLa | Significantly inhibited cell growth and induced apoptosis. | [8][9] |
| R1-5C | RMC-4550 | Pomalidomide | PEG | Sub-micromolar | MV4-11, MOLT | Highly selective for SHP2, inhibited MAPK signaling, and suppressed cancer cell growth. | [2][10] |
| P9 | Allosteric Inhibitor | VHL Ligand (for comparison) | Not specified | 35.2 ± 1.5 | HEK293 | Efficient degradation of SHP2 in a concentration- and time-dependent manner. | [8][11] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of SHP2 in the RAS-ERK signaling pathway and the mechanism by which a thalidomide-based PROTAC induces its degradation.
Caption: SHP2's role in RAS-ERK signaling and its degradation by a PROTAC.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a this compound-based SHP2 PROTAC.
References
- 1. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Degradation Using Thalidomide-4-C3-NH2 HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thalidomide-4-C3-NH2 HCl as a Cereblon (CRBN) E3 ligase ligand for the development of Proteolysis Targeting Chimeras (PROTACs). The following sections detail the mechanism of action, experimental design, and detailed protocols for the synthesis and evaluation of PROTACs for targeted protein degradation.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating disease-causing proteins.[1] PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins.[2][3] They consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3]
Thalidomide (B1683933) and its analogs are well-established ligands for the CRBN E3 ligase.[4][][6] Thalidomide-4-C3-NH2 HCl is a functionalized thalidomide derivative that serves as a versatile building block for PROTAC synthesis.[2][7] Its primary amine group allows for straightforward conjugation to a POI ligand via a suitable linker.[7]
Mechanism of Action
A PROTAC synthesized using Thalidomide-4-C3-NH2 HCl functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[4] This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple POI molecules.[4]
Caption: Mechanism of action of a PROTAC utilizing Thalidomide-4-C3-NH2 HCl.
Experimental Design and Workflow
A systematic approach is crucial for the successful development and validation of a PROTAC. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for PROTAC development and validation.
Data Presentation
Quantitative data from key experiments should be summarized for clear comparison.
Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC
| Parameter | Value | Description |
| DC₅₀ | 6.02 nM[8] | Concentration of PROTAC required to degrade 50% of the target protein. |
| Dₘₐₓ | >90% | Maximum percentage of protein degradation achieved. |
| Time to Dₘₐₓ | 18 hours | Time required to achieve maximum protein degradation. |
Table 2: Cellular Activity of a Hypothetical PROTAC
| Assay | IC₅₀ | Description |
| Cell Viability | 50 nM | Concentration of PROTAC that inhibits cell viability by 50%. |
| Target Engagement | 25 nM | Concentration of PROTAC required for 50% target engagement in cells. |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol details the quantification of target protein degradation following PROTAC treatment.[9][10]
Materials:
-
Cell culture reagents
-
PROTAC synthesized with Thalidomide-4-C3-NH2 HCl
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[10]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Plating: Plate cells at a suitable density in 6- or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[11]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[11]
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Add ECL substrate and capture the signal using an imaging system.[9]
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.[11]
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[11]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-CRBN ternary complex.[13][14][15]
Materials:
-
Cell culture reagents
-
PROTAC synthesized with Thalidomide-4-C3-NH2 HCl
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)[15]
-
Antibody for immunoprecipitation (against POI or a tag)
-
Protein A/G magnetic beads
-
Wash buffer (Co-IP lysis buffer without detergent)
-
Elution buffer (e.g., glycine-HCl, pH 2.5) or SDS-loading buffer
-
Primary antibodies against POI and CRBN for Western blot
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC₅₀) for a shorter time (e.g., 1-4 hours). Co-treat with a proteasome inhibitor for the last 4 hours of incubation to allow accumulation of the ternary complex.[11]
-
Cell Lysis: Lyse cells using a non-denaturing Co-IP lysis buffer.[15]
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.[15]
-
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-loading buffer.[15]
-
Western Blot Analysis: Analyze the eluate by Western blotting using primary antibodies against the POI and CRBN to confirm their co-immunoprecipitation.
Caption: Logical flow of a Co-Immunoprecipitation experiment.
Protocol 3: Cell Viability Assay
This protocol assesses the functional consequence of POI degradation on cell viability.[16][17]
Materials:
-
Cell culture reagents
-
PROTAC synthesized with Thalidomide-4-C3-NH2 HCl
-
Opaque-walled 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)[9][16]
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined optimal density and incubate overnight.[9]
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.[9]
-
Incubation: Incubate the plate for a period relevant to the expected phenotypic effect (e.g., 48, 72, or 96 hours).[9]
-
Assay:
-
Measurement: Record the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Plot the signal against the PROTAC concentration.
-
Normalize the data to the vehicle control (100% viability) and calculate the IC₅₀ value.[9]
-
Safety and Handling
Thalidomide and its analogs are known teratogens and must be handled with extreme caution.[18][19]
-
Avoid inhalation, and contact with eyes and skin.[20]
-
Use only in areas with appropriate exhaust ventilation.[20]
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[20]
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight.[20] Recommended storage is at -20°C for powder or -80°C in solvent.[20]
-
Dispose of waste in accordance with institutional and national regulations for hazardous materials.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. Thalidomide-4-C3-NH2, HCl salt, 2357110-84-8 | BroadPharm [broadpharm.com]
- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. assaygenie.com [assaygenie.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell Viability Assay Protocols | Thermo Fisher Scientific - CL [thermofisher.com]
- 18. Thalidomide - Wikipedia [en.wikipedia.org]
- 19. acs.org [acs.org]
- 20. Thalidomide-4-O-C3-NH2 hydrochloride|2913240-95-4|MSDS [dcchemicals.com]
Application Notes and Protocols: Thalidomide-4-C3-NH2 Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-C3-NH2 hydrochloride is a critical chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This molecule is a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[1][4] High-throughput screening (HTS) assays are essential for the discovery and optimization of these novel therapeutics, enabling the rapid assessment of their degradation efficiency and potency.[5][6]
This document provides detailed application notes and protocols for the use of this compound in the context of PROTAC development and high-throughput screening for targeted protein degradation.
Mechanism of Action: The PROTAC Approach
Thalidomide (B1683933) and its analogs, including this compound, exert their effects by binding to the CRBN protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[7][8] In the context of a PROTAC, the thalidomide moiety serves as the E3 ligase recruiter. The PROTAC molecule simultaneously binds to both the target Protein of Interest (POI) and CRBN, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide-4-C3-NH2, HCl salt, 2357110-84-8 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-Throughput Quantitative Assay Technologies for Accelerating the Discovery and Optimization of Targeted Protein Degradation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. acs.org [acs.org]
Application Notes: Western Blot Protocol for Measuring Protein Degradation by PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC-Mediated Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] They leverage the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of two key components joined by a linker: one ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1][3] This proximity facilitates the tagging of the POI with ubiquitin, marking it for degradation by the 26S proteasome.[1][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Western blotting is a cornerstone technique for quantifying the degradation of a target protein induced by PROTACs.[1][4] This method is crucial for determining key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1]
Mechanism of Action
The process of PROTAC-mediated protein degradation is initiated by the formation of a ternary complex, which includes the PROTAC molecule, the target protein (POI), and an E3 ubiquitin ligase.[2][3] This complex brings the E3 ligase into close proximity with the POI, enabling the transfer of ubiquitin molecules to the target protein.[3] The polyubiquitinated POI is then recognized and degraded by the proteasome.[3]
Detailed Experimental Protocol
This protocol provides a step-by-step guide for using Western blot analysis to measure protein degradation induced by PROTACs.
Materials and Reagents
-
Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), and antibiotics.
-
PROTACs: PROTAC of interest and vehicle control (e.g., DMSO).
-
Lysis Buffer: RIPA buffer or a similar buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: BCA or Bradford protein assay kit.[1]
-
SDS-PAGE: Acrylamide gels, running buffer, and Laemmli sample buffer.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer, and a wet or semi-dry transfer system.[3]
-
Immunoblotting:
-
Detection: Chemiluminescent substrate (ECL).[1]
-
Imaging: Chemiluminescence imager.[1]
Experimental Workflow
The general workflow for analyzing PROTAC-mediated degradation using Western blotting involves several key steps, from cell treatment to data analysis.[1]
Step-by-Step Methodology
1. Cell Seeding and Treatment [1]
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator.
-
Treat cells with varying concentrations of the PROTAC (e.g., a serial dilution from 1 nM to 10 µM) for a predetermined time (e.g., 24 hours) to determine dose-response.[5] For time-course experiments, treat cells with a fixed PROTAC concentration and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[5]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[1]
2. Cell Lysis and Protein Quantification [1]
-
After treatment, place the plates on ice and wash the cells once with ice-cold PBS.[3]
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.[3][6]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[3]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]
3. Sample Preparation and SDS-PAGE [1]
-
Normalize the protein concentration of all samples with lysis buffer.[1]
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[5]
4. Protein Transfer [3]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]
-
Confirm successful transfer by staining the membrane with Ponceau S.[3]
5. Immunoblotting [1]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody against the target protein and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[3]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3]
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Signal Detection and Data Analysis
-
Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[5]
-
Normalize the band intensity of the target protein to the intensity of the corresponding loading control band.[5]
-
Calculate the percentage of protein degradation relative to the vehicle control for each treatment condition.[5]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Data Presentation
Summarize quantitative data in a clear and structured table for easy comparison of the efficacy of different PROTACs.
| PROTAC ID | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC-A | Protein X | Cell Line 1 | 24 | 25 | 92 |
| PROTAC-B | Protein X | Cell Line 1 | 24 | 78 | 85 |
| PROTAC-A | Protein X | Cell Line 2 | 24 | 45 | 88 |
| PROTAC-C | Protein Y | Cell Line 3 | 24 | 15 | 95 |
Troubleshooting
-
High Background: Optimize the blocking step and increase the duration and number of washes.[1]
-
Inconsistent Loading Control: Ensure accurate protein quantification and equal loading of all samples.[1]
-
No or Weak Signal: Verify the activity of the primary and secondary antibodies, and ensure the transfer was successful.
-
Protein Degradation During Sample Prep: Always work on ice and use fresh lysis buffer with protease and phosphatase inhibitors.[6][7]
Disclaimer: This protocol provides a general guideline. Optimization of specific steps may be required for different cell lines, target proteins, and PROTACs. The information provided is for Research Use Only (RUO) and not for diagnostic or therapeutic procedures.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. catsci.com [catsci.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. 2bscientific.com [2bscientific.com]
Application Notes and Protocols for Cell-Based Assays: Thalidomide-4-C3-NH2 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thalidomide-4-C3-NH2 hydrochloride is a crucial chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] It functions as a thalidomide-based ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] As a component of a PROTAC, it facilitates the recruitment of the CRBN E3 ligase complex to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted protein degradation (TPD) strategy is a transformative approach in drug discovery, enabling the elimination of disease-causing proteins.[3]
The effective design and evaluation of PROTACs containing this compound necessitate robust and reproducible cell-based assays. These assays are critical for confirming target engagement, quantifying protein degradation, and assessing downstream functional effects such as cytotoxicity and immunomodulation. This document provides detailed protocols for key cell-based assays to characterize the activity of molecules derived from this compound.
Mechanism of Action: CRBN-Mediated Protein Degradation
Thalidomide (B1683933) and its derivatives, including this compound, bind directly to Cereblon (CRBN), a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN).[3][4] In the context of a PROTAC, this binding event brings the entire E3 ligase machinery into close proximity with a target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein.
Application Note 1: Cereblon (CRBN) Target Engagement Assay
Principle: Confirming that the thalidomide moiety of a PROTAC engages with CRBN inside the cell is a critical first step. A NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a sensitive and robust method to measure target occupancy in live cells.[5] This assay uses a NanoLuc® luciferase-tagged CRBN fusion protein and a cell-permeable fluorescent tracer that binds to CRBN. A test compound (e.g., a PROTAC) that binds to CRBN will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[5][6]
Experimental Protocol: NanoBRET™ CRBN Occupancy Assay
-
Cell Preparation:
-
Use a cell line (e.g., HEK293T) stably expressing a NanoLuc®-CRBN fusion protein.
-
Harvest cells and adjust the density to 2 x 10^5 cells/mL in Opti-MEM® I Reduced Serum Medium.
-
-
Compound Preparation:
-
Prepare a 4X stock of the test compound (and positive control, e.g., pomalidomide) by serially diluting in Opti-MEM®.
-
Prepare a 4X stock of the BODIPY™-lenalidomide tracer at the desired final concentration (e.g., 400 nM) in Opti-MEM®.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of the cell suspension to each well of a white, opaque 384-well plate.
-
Add 5 µL of the 4X test compound dilution to the appropriate wells.
-
Add 5 µL of the 4X fluorescent tracer to all wells.
-
Mix gently and incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Measure the Donor (NanoLuc®, 450 nm) and Acceptor (BODIPY™, 520 nm) emission signals using a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: CRBN Binding Affinity
| Compound | CRBN Binding IC50 (nM) |
| PROTAC-A (with Thal-4-C3-NH2) | 150 |
| PROTAC-B (with Thal-4-C3-NH2) | 210 |
| Pomalidomide (Control)[7] | 1200 |
| Lenalidomide (Control)[7] | 1500 |
Application Note 2: Cell Viability and Proliferation Assay
Principle: To assess the functional consequence of PROTAC-mediated protein degradation, a cell viability assay is essential. If the target protein is critical for cancer cell survival or proliferation, its degradation will lead to a decrease in cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of living cells, which is proportional to the cell number.[8][9]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count the target cancer cells (e.g., a multiple myeloma cell line like U-266 or RPMI-8226).[10]
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Antiproliferative Activity
| Cell Line | Compound | GI50 (nM) |
| RPMI-8226 | PROTAC-A | 25 |
| U-266 | PROTAC-A | 40 |
| RPMI-8226 | Target Inhibitor (non-degrader) | 550 |
| U-266 | Target Inhibitor (non-degrader) | 800 |
Application Note 3: Cytokine Secretion Assay
Principle: Thalidomide and its analogs are well-known for their immunomodulatory effects, particularly the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production from immune cells.[11][12][13] It is important to characterize whether a PROTAC derived from this compound retains these properties. This can be assessed by measuring cytokine levels in the supernatant of stimulated immune cells, such as lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard, quantitative method for this purpose.[11][14]
Experimental Protocol: TNF-α ELISA
-
Cell Culture and Stimulation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-treat cells with various concentrations of the test PROTAC for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include unstimulated and vehicle controls.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for analysis.
-
-
ELISA Procedure:
-
Perform the TNF-α ELISA according to the manufacturer's instructions (e.g., R&D Systems).[14]
-
Briefly, coat a 96-well ELISA plate with a capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards, controls, and collected supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards.
-
Use the standard curve to calculate the concentration of TNF-α in each sample.
-
Determine the percent inhibition of TNF-α secretion relative to the LPS-stimulated vehicle control.
-
Data Presentation: Immunomodulatory Activity
| Compound | Concentration (µM) | TNF-α Secretion (pg/mL) | % Inhibition |
| Vehicle (Unstimulated) | - | 15.5 | - |
| Vehicle (LPS Stimulated) | - | 450.2 | 0% |
| PROTAC-A | 1 | 225.1 | 50% |
| PROTAC-A | 10 | 90.0 | 80% |
| Thalidomide (Control) | 1 | 270.1 | 40% |
| Thalidomide (Control) | 10 | 112.6 | 75% |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. benchchem.com [benchchem.com]
- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. Immunomodulatory effects of thalidomide analogs on LPS-induced plasma and hepatic cytokines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thalidomide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic potential for cytokine antagonists: Thalidomide and pentoxifylline in Hansen’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application of Thalidomide-Based PROTACs: A Guide for Researchers
Application Notes and Protocols for the In Vivo Study of Thalidomide-Based Proteolysis Targeting Chimeras (PROTACs)
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs) in in vivo models. It covers the underlying mechanism of action, key considerations for in vivo studies, and standardized protocols for efficacy and pharmacokinetic assessments.
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). Thalidomide-based PROTACs utilize thalidomide (B1683933) or its analogs (e.g., lenalidomide, pomalidomide) as an E3 ligase-recruiting moiety. These molecules bind to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). By simultaneously binding to the POI and CRBN, the PROTAC forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This catalytic mechanism allows for the degradation of proteins previously considered "undruggable".
The in vivo application of these PROTACs has shown promise in various disease models, particularly in oncology and neurodegenerative diseases. However, careful consideration of their pharmacokinetic properties, potential toxicities, and appropriate animal models is crucial for successful preclinical development.
Mechanism of Action: Signaling Pathway
The fundamental mechanism of thalidomide-based PROTACs involves hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the degradation of a target protein.
Caption: Mechanism of action of a thalidomide-based PROTAC.
In Vivo Efficacy Studies: Data Summary
The following tables summarize quantitative data from in vivo studies of notable thalidomide-based PROTACs.
Table 1: In Vivo Efficacy of dBET1 in a Leukemia Xenograft Model
| Parameter | Value | Reference |
| PROTAC | dBET1 | [1] |
| Target | BET bromodomains (BRD2, BRD3, BRD4) | [1] |
| Animal Model | Murine xenograft model of human MV4;11 leukemia | [1] |
| Dosing Regimen | Not specified | [1] |
| Efficacy Outcome | Delayed tumor growth | [2] |
| Mechanism | Downregulation of MYC | [2] |
Table 2: In Vivo Efficacy of Bavdegalutamide (ARV-110) in Prostate Cancer Models
| Parameter | Value | Reference |
| PROTAC | Bavdegalutamide (ARV-110) | [3] |
| Target | Androgen Receptor (AR) | [3] |
| Animal Model | AR-expressing patient-derived xenograft mouse model | [3] |
| Dosing Regimen | 420 mg oral daily dosing in clinical trials | [4] |
| Efficacy Outcome | - Substantial AR degradation- Greater tumor growth inhibition compared to enzalutamide- Robust tumor growth inhibition in enzalutamide- and abiraterone-resistant models | [3] |
| Clinical Trial Status | Phase I/II clinical trial (NCT03888612) | [3] |
| Clinical Efficacy | - PSA reductions > 50% in 2 of 5 patients with T878 or H875 mutations- PSA reductions > 50% in 2 of 15 patients with wild-type AR | [4] |
Experimental Protocols
General Workflow for In Vivo Studies
A typical workflow for the in vivo evaluation of a thalidomide-based PROTAC is outlined below.
Caption: General workflow for in vivo PROTAC studies.
Protocol: In Vivo Pharmacokinetic (PK) Study in a Murine Model
Objective: To determine the pharmacokinetic profile of a thalidomide-based PROTAC in mice.
Materials:
-
Thalidomide-based PROTAC
-
Vehicle for formulation (e.g., DMSO, PEG300, saline)
-
Male/Female mice (e.g., C57BL/6 or appropriate tumor-bearing strain), 6-8 weeks old
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to different groups (e.g., IV and PO administration), with a minimum of 3-5 animals per time point.
-
Formulation Preparation: Prepare the PROTAC formulation in a suitable vehicle. Ensure the formulation is sterile for IV administration.
-
Dosing:
-
Intravenous (IV): Administer the PROTAC via tail vein injection. A typical dose for initial screening is 1-10 mg/kg.
-
Oral (PO): Administer the PROTAC via oral gavage.
-
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the PROTAC concentration in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%).
Protocol: Western Blot for In Vivo Target Degradation
Objective: To assess the degradation of the target protein in tissues following PROTAC treatment.
Materials:
-
Tissue samples from PROTAC-treated and vehicle-treated animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Tissue Lysis: Homogenize tissue samples in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations and run equal amounts of protein on an SDS-PAGE gel.
-
Western Blotting:
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein and loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control to determine the extent of degradation.
Toxicity Considerations
The thalidomide moiety in these PROTACs raises concerns about potential teratogenicity.[5] It is known that thalidomide's binding to CRBN leads to the degradation of key developmental proteins.[5] Therefore, developmental toxicity studies are crucial.
-
Animal Models: Preclinical tests in mice may not accurately predict teratogenic effects in humans.[5] Zebrafish have emerged as a valuable in vivo model for assessing teratogenicity of PROTACs.[5] Humanized CRBN knock-in mouse models are also important for evaluating both efficacy and toxicity.
-
Off-Target Effects: Thalidomide-based PROTACs can induce the degradation of natural CRBN neosubstrates, which may lead to unintended pharmacological effects. Proteomics studies can help identify such off-target effects.
Conclusion
Thalidomide-based PROTACs represent a powerful therapeutic modality with significant potential for treating a range of diseases. Successful in vivo application requires a thorough understanding of their mechanism of action, careful experimental design, and a comprehensive assessment of efficacy and safety. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to advance the in vivo investigation of these promising molecules.
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Developmental Toxicity of PROTACs in Drug Development | ZeClinics [zeclinics.com]
Solubility and preparation of Thalidomide-4-C3-NH2 hydrochloride stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-C3-NH2 hydrochloride is a functionalized derivative of thalidomide (B1683933), a compound with a notable history in pharmacology. This derivative serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. Thalidomide and its analogs are known to bind to the E3 ubiquitin ligase Cereblon (CRBN), thereby acting as the E3 ligase-recruiting element in a PROTAC. This application note provides detailed information on the solubility and preparation of stock solutions for this compound, essential for its application in research and drug development.
Physicochemical Properties and Solubility
Precise quantitative solubility data for this compound is not extensively available in the public domain. The data presented below is a compilation of information available for the parent compound, thalidomide, and related analogs. It is strongly recommended that researchers determine the solubility of this compound empirically for their specific experimental conditions.
Table 1: Solubility of Thalidomide and Analogs in Common Solvents
| Compound | Solvent | Solubility | Source |
| Thalidomide | Dimethyl Sulfoxide (DMSO) | ~12 mg/mL | [1] |
| Thalidomide | Dimethyl Sulfoxide (DMSO) | ≥11.8 mg/mL | [2] |
| Thalidomide | Dimethylformamide (DMF) | Soluble | [3][4] |
| Thalidomide | Ethanol | Sparingly soluble | [3] |
| Thalidomide | Water | Sparingly soluble | [1] |
Note: The solubility of this compound may differ from thalidomide due to its structural modifications.
Stability and Storage
Proper storage is critical to maintain the integrity of this compound.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | Refer to manufacturer's specifications | [5] |
| In Solvent | -80°C | Refer to manufacturer's specifications | [5] |
Studies on N-alkyl analogs of thalidomide have shown half-lives ranging from 25 to 35 hours in phosphate (B84403) buffer at pH 6.4 and 32°C[6]. The stability of this compound in various solvents and buffer systems should be evaluated for long-term experiments. It is recommended to prepare fresh solutions for use or conduct stability studies for extended storage.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 367.79 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.68 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For a 10 mM solution from 3.68 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but care should be taken to avoid degradation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions
This protocol outlines the preparation of a working solution from the high-concentration stock solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or buffer
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium or buffer to achieve the final working concentration.
-
Important: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to minimize solvent-induced cellular toxicity.
-
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
Visualization of the PROTAC Mechanism of Action
This compound functions as a Cereblon (CRBN) E3 ligase ligand in the context of a PROTAC. The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing a stock solution of this compound.
Caption: Workflow for preparing stock solutions.
Safety Precautions
Thalidomide and its analogs are potent teratogens and must be handled with extreme caution.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of the powder.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for hazardous chemical waste.
-
Reproductive Hazard: Women who are pregnant or may become pregnant should not handle this compound.
Disclaimer: This application note is for informational purposes only and is intended for use by qualified scientific professionals. The information provided is based on currently available data and may not be exhaustive. Researchers should conduct their own validation studies and adhere to all applicable safety guidelines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thalidomide-4-O-C3-NH2 hydrochloride|2913240-95-4|MSDS [dcchemicals.com]
- 6. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length with Thalidomide-4-C3-NH2 Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when optimizing Proteolysis-Targeting Chimera (PROTAC) linker length, with a focus on PROTACs synthesized using Thalidomide-4-C3-NH2 hydrochloride to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, focusing on linker-related challenges in a question-and-answer format.
Issue 1: My PROTAC exhibits high binding affinity to both the target protein and CRBN in binary assays, but it fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) or poor cellular properties. The linker is a critical component in enabling this complex to form effectively.[1]
-
Potential Cause 1: Incorrect Linker Length or Rigidity.
-
Problem: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[2][3][4] Conversely, a linker that is too long or overly flexible might lead to an unstable ternary complex and inefficient ubiquitination.[2][3][4]
-
Troubleshooting Step: Synthesize and test a library of PROTACs with varying linker lengths. A systematic approach, such as incrementally increasing the linker length by a few atoms at a time (e.g., using different PEG or alkyl chain lengths), is recommended.[1][3]
-
-
Potential Cause 2: Unfavorable Ternary Complex Conformation.
-
Problem: Even if a ternary complex forms, the linker might orient the target protein in such a way that the surface lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[5]
-
Troubleshooting Step: Conduct biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure ternary complex formation and stability.[6] If possible, computational modeling can help predict favorable conformations.[7][8]
-
-
Potential Cause 3: Poor Physicochemical Properties.
-
Problem: The overall PROTAC molecule, influenced by the linker, may have poor cell permeability or low aqueous solubility, preventing it from reaching its intracellular target in sufficient concentrations.[4][5]
-
Troubleshooting Step: Assess cell permeability using assays like PAMPA or Caco-2.[1] Modify the linker to improve physicochemical properties. For instance, incorporating polyethylene (B3416737) glycol (PEG) units can enhance solubility, while more rigid motifs like piperazine (B1678402) can sometimes improve permeability.[3][4][9]
-
Issue 2: I am observing a significant "hook effect," where degradation efficiency decreases at higher PROTAC concentrations.
The "hook effect" is a known phenomenon for PROTACs and is often related to the stability of the ternary complex versus binary complexes.[10]
-
Potential Cause: Suboptimal Ternary Complex Stability.
-
Problem: At high concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[10] The linker design plays a key role in the cooperativity and stability of the ternary complex.[1]
-
Troubleshooting Step: A well-designed linker can create favorable protein-protein interactions within the ternary complex, enhancing its stability and mitigating the hook effect.[1] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to fully characterize the bell-shaped curve.[10]
-
Issue 3: My PROTAC is causing degradation of off-target proteins.
-
Potential Cause: Lenient Conformational Requirements.
-
Problem: The current linker may allow for the formation of productive ternary complexes with off-target proteins that have some affinity for the warhead.
-
Troubleshooting Step: Systematically vary the linker length and rigidity. A shorter or more rigid linker can sometimes enhance selectivity by imposing stricter conformational requirements for productive ternary complex formation.[3] Even subtle changes, like extending a linker by a single ethylene (B1197577) glycol unit, can significantly impact the selectivity profile.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a thalidomide-based PROTAC?
A1: The linker is a crucial component that connects the ligand binding to the protein of interest (POI) with the thalidomide-based ligand that recruits the CRBN E3 ubiquitin ligase.[3] Its main function is to facilitate the formation of a stable and productive ternary complex, allowing for the proper orientation and proximity of the POI and the E3 ligase. This leads to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
Q2: Is there a single optimal linker length for PROTACs using this compound?
A2: No, there is no universally optimal linker length.[5][10] The ideal length is highly dependent on the specific POI and must be determined empirically for each system.[5][10] However, a common starting point is to synthesize a series of PROTACs with linkers of varying lengths, often ranging from 5 to 15 atoms.[5][6][]
Q3: What are the most common types of linkers used with thalidomide-based ligands?
A3: The most common linker motifs are flexible polyethylene glycol (PEG) and alkyl chains.[3][9]
-
PEG Linkers: These are known to enhance water solubility and can improve cell permeability.[5][]
-
Alkyl Chains: These provide more rigidity compared to PEG linkers.[5] There is also a growing trend towards using more rigid linkers containing motifs like piperazine or alkynes to improve conformational stability.[3]
Q4: How does linker composition, beyond length, affect PROTAC properties?
A4: The chemical makeup of the linker significantly influences several key properties:
-
Solubility: Incorporating polar groups, such as the ethers in PEG linkers, can improve aqueous solubility.[5]
-
Cell Permeability: The linker's properties, including its hydrogen bond donors/acceptors and polar surface area, affect the molecule's ability to cross the cell membrane.[4]
-
Metabolic Stability: Linkers should be designed to avoid structural motifs that are easily recognized and cleaved by intracellular enzymes.[]
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The tables below summarize quantitative data from published studies, illustrating the impact of linker length on PROTAC efficacy as measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).
Table 1: Impact of Linker Length on Degradation of p38α [5]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG-based | <15 or >17 | >100 | <50 |
| PEG-based | 15-17 | 10-30 | >90 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) []
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Impact of Linker Length on Degradation of BRD4 [12]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-1 | Alkyl | 8 | 150 | 75 |
| BRD4-PROTAC-2 | Alkyl-Ether | 12 | 55 | 85 |
| BRD4-PROTAC-4 | PEG | 20 | 25 | 90 |
Visualizations
Caption: CRBN-mediated PROTAC mechanism of action.
Caption: Experimental workflow for PROTAC linker optimization.
Caption: Troubleshooting logic for poor PROTAC efficacy.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[5]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[10][12]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay, to ensure equal protein loading.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the resulting dose-response curves.[5]
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is used to measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary complexes, providing insight into cooperativity.[5]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the CRBN E3 ligase complex) onto the surface of a sensor chip according to the manufacturer's protocol.
-
Binary Interaction Analysis: To measure the binding of the PROTAC to CRBN, flow a solution of the PROTAC over the chip surface at various concentrations. To measure the binding of the PROTAC to the target protein, a different chip setup would be required (e.g., immobilizing the target protein).
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the CRBN-immobilized surface. An increase in signal compared to the injection of the PROTAC or target protein alone indicates ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine kinetic parameters (ka, kd) and binding affinities (KD). Calculate the cooperativity factor (alpha), which is the ratio of binary to ternary binding affinities, to determine if the complex formation is cooperative (alpha > 1), non-cooperative (alpha = 1), or anti-cooperative (alpha < 1).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Thalidomide-4-C3-NH2 Hydrochloride in PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-4-C3-NH2 hydrochloride as a Cereblon (CRBN) E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs). The primary focus is on understanding and mitigating the "hook effect," a common phenomenon that can confound experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in my experiments?
A1: this compound is a chemical building block used in the synthesis of PROTACs. It comprises a thalidomide (B1683933) derivative, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a 3-carbon linker with a terminal amine group. This amine group allows for the conjugation of a ligand that targets your specific protein of interest (POI). In a PROTAC, this molecule acts as the "E3 ligase recruiter," bringing CRBN in close proximity to the POI to induce its degradation.
Q2: What is the "hook effect" and why is it a concern when using PROTACs?
A2: The "hook effect" is a paradoxical phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal range leads to a decrease in the degradation of the target protein. This results in a bell-shaped dose-response curve instead of a typical sigmoidal curve. It is a significant concern because it can lead to the misinterpretation of a PROTAC's potency and efficacy, potentially causing a highly effective degrader to be overlooked if tested at excessively high concentrations.
Q3: What is the molecular mechanism behind the hook effect?
A3: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex, consisting of the POI, the PROTAC, and the CRBN E3 ligase. However, when the PROTAC is in excess, it is more likely to form two separate binary complexes: POI-PROTAC and CRBN-PROTAC. These binary complexes are unable to bring the POI and CRBN together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Troubleshooting Guides
Problem 1: My dose-response curve for protein degradation shows a bell shape or "hook."
-
Likely Cause: You are observing the classic hook effect. At lower to moderate concentrations, the PROTAC effectively forms ternary complexes, leading to protein degradation. At higher concentrations, the formation of unproductive binary complexes dominates, inhibiting degradation.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations. A broad concentration range (e.g., from picomolar to high micromolar) is recommended to clearly define the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and the half-maximal degradation concentration (DC50) from the rising portion of the curve. For future experiments, use concentrations at or below the Dmax.
-
Assess Ternary Complex Formation: Employ biophysical assays like TR-FRET or SPR (see Experimental Protocols) to directly measure the formation of the ternary complex at various PROTAC concentrations. A decrease in the ternary complex signal at high concentrations will correlate with the observed hook effect in your degradation assay.
-
Problem 2: I am not observing any degradation of my target protein at any tested concentration.
-
Likely Cause: This could be due to several factors, including issues with the PROTAC itself, the experimental setup, or that your tested concentrations fall entirely within the hook effect region.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is possible that your initial concentration range was too high and you are only observing the inhibitory part of the hook effect. Test a very broad range of concentrations, including very low (picomolar) concentrations.
-
Verify Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm that it can facilitate the formation of a ternary complex using biophysical assays (see Experimental Protocols).
-
Check E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of CRBN.
-
Confirm Proteasome-Dependent Degradation: To verify that the observed protein loss is due to the proteasome, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein levels would confirm a proteasome-dependent degradation mechanism.
-
Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal incubation time.
-
Data Presentation
The following table presents representative quantitative data for a thalidomide-based PROTAC targeting BRD4. While not specific to a PROTAC using the exact this compound linker, this data illustrates the typical parameters measured and the values that can be expected.[1]
| Parameter | Target Protein | E3 Ligase | Cell Line | Value | Assay |
| DC50 | BRD4 | CRBN | Jurkat | 15 nM | Western Blot |
| Dmax | BRD4 | CRBN | Jurkat | >95% | Western Blot |
| Ternary Complex KD | BRD4 | CRBN | - | 50 nM | TR-FRET |
| Cooperativity (α) | BRD4 | CRBN | - | 5.2 | TR-FRET |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[1]
-
Dmax: The maximum percentage of protein degradation achieved.[1]
-
KD (Ternary Complex): The dissociation constant for the formation of the ternary complex, indicating its stability.
-
Cooperativity (α): A measure of how the binding of the PROTAC to one protein influences its affinity for the other. An α value greater than 1 indicates positive cooperativity, which is generally desirable for a potent PROTAC.[1]
Experimental Protocols
1. Western Blot for Protein Degradation Assessment
This protocol details the quantification of target protein degradation following treatment with a PROTAC incorporating this compound.
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[2]
-
2. Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This in vitro assay quantifies the formation of the POI-PROTAC-CRBN ternary complex.
-
Methodology:
-
Reagent Preparation: Use tagged versions of your POI (e.g., GST-tagged) and the CRBN-DDB1 complex (e.g., His-tagged). Prepare a serial dilution of your PROTAC.
-
Assay Assembly: In a 384-well plate, add the tagged POI, tagged CRBN-DDB1, and the PROTAC at various concentrations.
-
Antibody Addition: Add a terbium-conjugated anti-tag antibody (donor, e.g., anti-GST) and a fluorescently labeled anti-tag antibody (acceptor, e.g., Alexa Fluor 488-conjugated anti-His).
-
Incubation and Reading: Incubate the plate to allow for complex formation and antibody binding. Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve when plotting the TR-FRET signal against PROTAC concentration is indicative of the hook effect in ternary complex formation.[3]
-
Mandatory Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Logical relationship illustrating the cause of the hook effect.
References
Thalidomide-4-C3-NH2 hydrochloride stability in cell culture media
Welcome to the technical support center for Thalidomide-4-C3-NH2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the stability of this compound in cell culture media. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a synthetic ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). It functions as a Cereblon (CRBN) E3 ubiquitin ligase ligand. In a PROTAC molecule, this compound is connected via a linker to a ligand that binds to a target protein of interest, facilitating the ubiquitination and subsequent proteasomal degradation of that target protein.
Q2: What is the expected stability of this compound in aqueous solutions and cell culture media?
While specific stability data for this compound in cell culture media is not extensively published, the thalidomide (B1683933) scaffold is known to be susceptible to hydrolysis under physiological conditions (pH 7.4, 37°C). The primary sites of hydrolysis are the amide bonds within the glutarimide (B196013) and phthalimide (B116566) rings. Studies on thalidomide have reported a half-life of approximately 5 to 12 hours in aqueous solutions.[1] However, the stability of thalidomide derivatives can be influenced by the nature and attachment point of the linker. Research suggests that attaching the linker at position 4 of the phthalimide ring, as in this compound, generally results in a more stable derivative compared to attachment at position 5.[2]
Q3: What are the likely degradation products of this compound?
The degradation of the thalidomide core structure primarily occurs through hydrolysis of the glutarimide ring, leading to the formation of multiple acidic and amide-containing byproducts.[1][3] While the specific degradation products of this compound have not been detailed in the literature, it is reasonable to anticipate hydrolysis of the glutarimide and potentially the phthalimide rings. It is recommended to perform LC-MS analysis to identify the specific degradation products in your experimental system.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in a dry, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What is the recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1% (v/v).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound upon addition to cell culture media. | The compound's solubility limit in the aqueous medium has been exceeded. | - Decrease the final working concentration of the compound.- Optimize the dilution method: perform a serial dilution in pre-warmed (37°C) media instead of adding the concentrated DMSO stock directly. - Add the compound dropwise to the pre-warmed media while gently vortexing. |
| High variability in experimental results between replicates. | - Inconsistent sample handling and processing.- Incomplete solubilization of the compound in the stock solution or media. - Issues with the analytical method (e.g., HPLC-MS). | - Ensure precise and consistent timing for sample collection and processing.- Visually inspect stock solutions for any precipitate before use. If present, gently warm and vortex to redissolve.- Validate your analytical method for linearity, precision, and accuracy. |
| Rapid degradation of the compound observed in the cell culture medium. | - Inherent instability of the compound in aqueous solution at 37°C.- Reaction with components in the cell culture media (e.g., amino acids, vitamins).- Instability of the media's pH during the experiment. | - Perform a stability check in a simpler buffer system, such as PBS, at 37°C to assess inherent aqueous stability.- Test the compound's stability in media with and without serum, as serum proteins may affect stability.- Analyze stability in different types of cell culture media to identify potential reactive components.- Ensure the pH of the media remains stable throughout the incubation period. |
Troubleshooting Workflow for Stability Issues
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640), with and without Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or 24-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Working Solution: On the day of the experiment, dilute the stock solution into pre-warmed (37°C) cell culture medium (with or without FBS, as required) to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
3. Experimental Procedure:
-
Sample Preparation: Add the working solution to triplicate wells of a sterile 24-well plate or sterile microcentrifuge tubes for each time point.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, collect an aliquot. This will serve as your T=0 reference.
-
Incubation: Place the remaining samples in a humidified incubator at 37°C with 5% CO₂.
-
Time Points: Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Sample Processing: For each time point, precipitate proteins by adding a threefold excess of cold acetonitrile. Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
-
Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
Workflow for Compound Stability Assessment
Caption: Experimental workflow for assessing compound stability in cell culture media.
Signaling Pathway
Mechanism of Action: CRBN-Mediated Protein Degradation
This compound acts as the E3 ligase-recruiting component of a PROTAC. It binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding event induces a conformational change in CRBN, creating a new binding surface for "neosubstrate" proteins. In the context of a PROTAC, the target protein of interest is brought into close proximity with the E3 ligase complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: PROTAC mechanism using a thalidomide-based ligand to induce target protein degradation.
References
Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource addresses specific issues related to off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (B1683933) moiety, which recruits the E3 ligase Cereblon (CRBN). This recruitment can lead to the unintended degradation of endogenous proteins known as "neosubstrates."[1][2] The most well-characterized neosubstrates include the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1α (CK1α), and SALL4.[3][4] Degradation of these proteins can result in unintended biological consequences, such as immunomodulatory effects and potential developmental toxicities.[1][5] Additionally, a broader class of zinc finger proteins (ZFPs) can be degraded by pomalidomide-based PROTACs, which raises concerns about long-term side effects.[3][5]
Q2: How can I rationally design thalidomide-based PROTACs to minimize off-target effects?
A2: Several rational design strategies can be employed to minimize the off-target degradation of neosubstrates. These strategies primarily focus on modifying the thalidomide moiety and the linker connecting it to the target-binding ligand.[3] Introducing chemical modifications to the thalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement.[1][5] The composition and length of the linker can also influence the stability and conformation of the ternary complex (Target-PROTAC-CRBN), thereby affecting degradation selectivity.[3]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in the degradation of the intended target.[1][6] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase).[1][6] It is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins, potentially contributing to off-target effects at high PROTAC concentrations.[1][4]
Q4: What are the essential control experiments to validate that a cellular phenotype is a direct result of on-target protein degradation?
A4: To validate that a cellular phenotype is a direct result of on-target protein degradation, several control experiments are crucial. One key control is to use a non-degrading version of your PROTAC, for instance, by introducing a mutation in the E3 ligase-binding moiety (e.g., an epimer of the thalidomide ligand) that prevents it from binding to CRBN.[1] This control will still bind to the target protein but will not induce its degradation. If the phenotype is still observed with this control, it is likely an off-target effect independent of degradation.[1] Another important control is to use CRISPR-Cas9 to knock out the gene encoding your target protein. If the toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.[3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected proteins are degraded in my proteomics data. | These are likely off-target effects, potentially neosubstrates of the thalidomide-CRBN complex or proteins degraded due to promiscuous binding of your target ligand.[3] | 1. Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, ZFPs).[3] 2. Perform dose-response and time-course experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points.[3] 3. Synthesize a negative control PROTAC: Create a PROTAC with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target. If the off-target degradation persists, it is likely mediated by the thalidomide moiety.[3] |
| My PROTAC shows potent degradation of my target protein, but also significant cellular toxicity. | The observed toxicity could be due to on-target toxicity (the degradation of the target protein is inherently toxic) or off-target toxicity (degradation of essential proteins).[3][7] | 1. Evaluate the function of degraded off-targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[3] 2. CRISPR knockout of the target protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If the toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.[3] 3. Rescue experiments: If a specific off-target is suspected to cause toxicity, attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.[3] |
| Difficulty in distinguishing direct from indirect degradation effects. | Downstream effects of on-target degradation can lead to changes in the stability of interacting proteins or signaling pathways.[1] | 1. Perform a time-course proteomics experiment: Direct degradation should occur at earlier time points compared to indirect effects.[1] Shorter treatment times (e.g., under 6 hours) are recommended to distinguish direct degradation targets from downstream, indirect effects.[7] |
| Degradation is observed, but it is not proteasome-dependent. | The observed protein loss might not be due to proteasomal degradation. | 1. Co-treat with a proteasome inhibitor: To confirm the degradation mechanism, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation is blocked, it confirms a proteasome-dependent mechanism.[1] |
Quantitative Data Summary
Table 1: Example Proteomics Data for a Hypothetical Thalidomide-Based PROTAC Targeting BRD4
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Bromodomain-containing protein 4 | BRD4 | -3.5 | <0.001 | No (On-Target) |
| Ikaros family zinc finger 1 | IKZF1 | -2.8 | <0.001 | Yes (Known Neosubstrate) |
| Ikaros family zinc finger 3 | IKZF3 | -2.5 | <0.005 | Yes (Known Neosubstrate) |
| Casein kinase I isoform alpha | CSNK1A1 | -1.5 | <0.05 | Yes (Known Neosubstrate) |
| Zinc finger protein 91 | ZFP91 | -1.2 | <0.05 | Yes (Potential Neosubstrate) |
Table 2: Example Biophysical Data for Ternary Complex Formation
| Technique | Analyte | Ligand | KD (nM) |
| Surface Plasmon Resonance (SPR) | BRD4 (Target) | PROTAC | 50 |
| Surface Plasmon Resonance (SPR) | CRBN (E3 Ligase) | PROTAC | 250 |
| Isothermal Titration Calorimetry (ITC) | BRD4 + PROTAC | CRBN | 150 |
Experimental Protocols
Protocol 1: Global Proteomics using LC-MS/MS to Identify Off-Target Effects
Objective: To identify and quantify protein abundance changes across the proteome following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration (e.g., DC50) and a higher concentration to assess the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.
-
Protocol 2: Western Blot for Validation of Off-Target Degradation
Objective: To confirm the degradation of specific proteins identified from proteomics data.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC and a vehicle control for a predetermined time course.
-
-
Protein Extraction and Quantification:
-
Lyse cells and collect the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific to the target and potential off-target proteins.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Visualizations
Caption: On-target mechanism of a thalidomide-based PROTAC.
Caption: Off-target degradation of neosubstrates.
Caption: Troubleshooting workflow for unexpected toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-4-C3-NH2 Hydrochloride PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of Thalidomide-4-C3-NH2 hydrochloride-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My Thalidomide-based PROTAC is potent in biochemical assays but shows poor activity in cell-based assays. Is cell permeability the likely issue?
A: Yes, a significant drop in efficacy between biochemical and cellular assays often points towards poor cell permeability.[1] PROTACs, due to their high molecular weight and polar surface area, frequently face challenges in crossing the cell membrane to reach their intracellular targets.[2][3][4] Direct measurement of your PROTAC's permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay is recommended to confirm this.[1][2]
Q2: What are the key physicochemical properties of my this compound PROTAC that influence its cell permeability?
A: Several key properties significantly impact a PROTAC's ability to permeate cells:
-
High Molecular Weight (MW): Most PROTACs have a molecular weight exceeding 800 Da, which is outside the typical range for orally available drugs and can hinder passive diffusion.[1][3]
-
Polar Surface Area (PSA): A large PSA, common in PROTACs, is a major contributor to poor membrane permeability.[1]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases the molecule's polarity, making it less favorable for it to partition into the lipid bilayer of the cell membrane.[1]
-
Rotatable Bonds: A high number of rotatable bonds can lead to a more flexible molecule, which can be entropically penalized when entering the ordered environment of the cell membrane.[1]
Q3: How does the linker in my Thalidomide-based PROTAC affect its permeability?
A: The linker is a critical determinant of a PROTAC's physicochemical properties and, therefore, its permeability.[5] Key considerations for the linker include:
-
Length: Shorter linkers are often preferred to minimize molecular weight and PSA.[1] However, the linker must be long enough to allow for the formation of a stable ternary complex.
-
Composition: The chemical makeup of the linker is crucial. For instance, polyethylene (B3416737) glycol (PEG) linkers can enhance solubility, but longer PEG chains may negatively impact permeability.[6]
-
Rigidity: Incorporating rigid elements like piperidine (B6355638) or piperazine (B1678402) rings can help the PROTAC adopt a more favorable conformation for membrane crossing.[4][7]
Q4: What is the "hook effect" and how does it relate to PROTAC cell permeability?
A: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[3] Poor cell permeability can complicate the interpretation of the hook effect, as the intracellular concentration of the PROTAC may be much lower than the applied concentration.[6]
Troubleshooting Guide
Issue 1: No or low target degradation observed in cellular assays.
| Possible Cause | Suggested Action |
| Poor Cell Permeability | Assess permeability using PAMPA or Caco-2 assays.[3] Redesign the linker or consider uptake-enhancing strategies.[3] |
| Inefficient Ternary Complex Formation | Confirm target and E3 ligase engagement using biophysical assays like NanoBRET.[3] |
| "Hook Effect" | Perform a wide dose-response curve to identify the optimal concentration for degradation.[3] |
| PROTAC Instability | Evaluate the stability of the PROTAC in the experimental media over the time course of the experiment.[3] |
Issue 2: High variability in permeability assay results.
| Possible Cause | Suggested Action |
| Inconsistent Cell Monolayer (Caco-2) | Standardize cell culture protocols, use cells within a defined passage number, and ensure consistent seeding densities.[3] Regularly check monolayer integrity with TEER measurements.[3] |
| Compound Solubility Issues | Determine the solubility of your PROTAC in the assay buffer. Ensure the concentration used is below the solubility limit.[6] |
| Active Efflux | If the efflux ratio in a Caco-2 assay is high, your PROTAC may be a substrate for efflux transporters.[6] Consider co-dosing with a known efflux inhibitor.[6] |
Issue 3: Discrepancy between cell-free (PAMPA) and cell-based (Caco-2) permeability data.
| Possible Cause | Suggested Action |
| Active Transport Mechanisms | Cell-based assays account for both passive diffusion and active transport. A higher permeability in Caco-2 assays compared to PAMPA may indicate active uptake, while lower permeability could be due to active efflux.[3] |
| Metabolism | The PROTAC may be metabolized by the cells, affecting its intracellular concentration. Assess the metabolic stability of your PROTAC.[3] |
Quantitative Data Summary
Table 1: Representative Permeability Data for PROTACs
| PROTAC ID | Target | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Assay |
| PROTAC A | BET Inhibitor | Pomalidomide | PEG4 | 0.8 ± 0.1 | PAMPA |
| PROTAC B | Androgen Receptor | Thalidomide | PEG-like | < 0.1 | PAMPA |
| PROTAC C | BET Inhibitor | VHL Ligand | PEG3 | 1.2 ± 0.2 | Caco-2 (A-B) |
| PROTAC D | Kinase X | Thalidomide | Alkyl | 0.3 ± 0.05 | Caco-2 (A-B) |
Note: This table presents fictional representative data for illustrative purposes.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial membrane.
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[2]
-
Prepare Donor Plate: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the desired final concentration (e.g., 10-50 µM). The final DMSO concentration should be below 1%.[2]
-
Assay Assembly: Place the donor plate onto the acceptor plate.
-
Incubation: Add 200 µL of the PROTAC donor solution to each well of the donor plate. Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber.[2]
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[2]
Protocol 2: Caco-2 Permeability Assay
This assay evaluates both passive and active transport across a monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells
-
Transwell inserts (24-well or 96-well)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
PROTAC stock solution in DMSO
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.[2]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Values above 250 Ω·cm² are generally considered acceptable.[8] A post-assay integrity check with Lucifer yellow is also recommended.[2]
-
Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[2]
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (e.g., 1-10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.[2]
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[2]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[2]
-
Sample Collection and Analysis: Collect samples from both the apical and basolateral chambers and determine the PROTAC concentration using LC-MS/MS.[2]
-
Calculation: The apparent permeability coefficient (Papp) and efflux ratio are calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[2]
Visualizations
Caption: Experimental workflow for improving PROTAC cell permeability.
Caption: PROTAC mechanism of action highlighting the cell permeability challenge.
Caption: Factors influencing and strategies to improve cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent PROTAC Results with Thalidomide-4-C3-NH2 HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Thalidomide-4-C3-NH2 HCl in their Proteolysis Targeting Chimeras (PROTACs). This resource provides structured troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistent results encountered during your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I mitigate it?
A1: The "hook effect" is a common phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase (CRBN), rather than the productive ternary complex required for degradation.[4][5] This results in a characteristic bell-shaped dose-response curve.[3][6]
To mitigate the hook effect, it is crucial to:
-
Test a broad concentration range: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and accurately determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[1][3]
-
Use concentrations at or below the optimal level: Once the concentration that gives maximal degradation (Dmax) is identified, use concentrations at or below this for future experiments to ensure you are in the productive range of the dose-response curve.[5]
Q2: My PROTAC shows minimal to no degradation of my target protein. What are the primary areas to investigate?
A2: When a PROTAC fails to induce degradation, the issue can often be traced to one of several critical stages: ternary complex formation, ubiquitination of the target protein, or proteasomal degradation.[7] Key initial checkpoints include:
-
Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock.[7][8] Thalidomide (B1683933) and its analogs can undergo hydrolysis, so ensuring the integrity of your compound is a critical first step.[9]
-
E3 Ligase Expression: Confirm that the cell line used expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by the thalidomide moiety.[1][7][8] Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[8][10]
-
Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[8][11]
-
Cell Permeability: Due to their larger size, PROTACs can have poor cell permeability.[8][12] It is important to verify that the PROTAC can enter the cells and reach its target.
Q3: How does the linker attachment point and composition on the thalidomide ring affect PROTAC efficiency?
A3: The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex.[4][13] The choice of attachment point on the thalidomide scaffold significantly impacts a PROTAC's physicochemical properties and degradation efficiency.[1]
-
C4-Position Attachment: This is a frequently used and often favorable strategy. PROTACs with linkers at the C4 position of the phthalimide (B116566) ring, as in Thalidomide-4-C3-NH2 HCl, often exhibit good aqueous stability and potent target degradation.[1]
-
C5-Position Attachment: This position can be modified to reduce the degradation of known thalidomide-dependent neosubstrates like IKZF1 and IKZF3.[1][14] However, this modification may also negatively impact on-target degradation.[1]
-
Linker Composition: The composition of the linker (e.g., PEG, alkyl chains) affects solubility, permeability, and the spatial orientation of the target protein and E3 ligase.[13][15]
Q4: I am observing degradation of unexpected proteins in my proteomics data. What could be the cause?
A4: The degradation of unexpected proteins is likely due to off-target effects. These can arise from two main sources:
-
Inherent activity of the thalidomide moiety: Thalidomide and its analogs can recruit proteins other than the intended target, known as "neosubstrates," to the CRBN E3 ligase for degradation.[14][16][17] Well-characterized neosubstrates include transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1α (CK1α), and SALL4.[14]
-
Promiscuous binding of the target ligand: The warhead of your PROTAC may bind to other proteins with structural similarity to your intended target.
To investigate off-target effects, you should:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates.[14]
-
Perform dose-response and time-course experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points.[14][18]
-
Synthesize a negative control PROTAC: An inactive enantiomer of the target-binding ligand or a version that cannot bind the target can help determine if the off-target effects are mediated by the thalidomide moiety.[14]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered in PROTAC experiments using Thalidomide-4-C3-NH2 HCl.
Problem 1: No or low target protein degradation observed.
This is a frequent issue that can have multiple underlying causes. Follow this step-by-step troubleshooting workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. explorationpub.com [explorationpub.com]
- 16. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: CRBN Expression for Thalidomide Analog Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for confirming Cereblon (CRBN) expression levels prior to and during experiments with CRBN-binding molecules like Thalidomide-4-C3-NH2.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to confirm CRBN expression before starting my experiment with Thalidomide-4-C3-NH2?
Confirmation of CRBN expression is a mandatory preliminary step because CRBN is the direct and primary target for thalidomide (B1683933) and its derivatives.[1][2] Thalidomide-4-C3-NH2 is a ligand that recruits the CRBN protein.[3] These molecules function as "molecular glues" by binding to CRBN, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][4] This binding alters the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of target proteins known as "neosubstrates" (e.g., IKZF1, IKZF3).[1][2]
The efficacy of this entire process is directly dependent on the cellular abundance of the CRBN protein. Low or absent CRBN expression is a known mechanism of resistance to these compounds.[5][6] Therefore, failing to confirm adequate CRBN levels can lead to failed experiments and misinterpretation of results, as the drug will have no target to engage.
Q2: How should I choose an appropriate cell line for my experiment?
The choice of cell line is paramount. CRBN expression varies significantly across different cell types, with hematopoietic malignancy cell lines generally showing higher expression than those from solid tumors.[7] It is crucial to select a line with detectable CRBN levels and to include both positive and negative controls in your validation experiments.
| Cell Line | Cancer Type | Typical CRBN Expression | Suitability |
| HEK293T | Embryonic Kidney | High | Positive Control |
| MM.1S | Multiple Myeloma | High | Experimental Model (IMiD-sensitive)[5] |
| H929 | Multiple Myeloma | Medium-High | Experimental Model (IMiD-sensitive)[8] |
| KMS11 | Multiple Myeloma | Medium | Experimental Model[9] |
| DF15 | Multiple Myeloma | Medium | Experimental Model[8] |
| OPM1 | Multiple Myeloma | Very Low | Negative Control / Resistance Model[5] |
| OCIMY5 | Multiple Myeloma | Very Low | Negative Control / Resistance Model[5] |
| MM.1S-res | Multiple Myeloma | Absent | Negative Control / Resistance Model[6][10] |
This table is a general guide. It is mandatory to empirically verify CRBN expression in your specific cell stock.
Q3: What are the recommended methods for quantifying CRBN expression?
Both protein- and mRNA-level quantification methods can be used, but protein-level detection is strongly recommended as it directly measures the drug's target. There can be discordance between CRBN mRNA and protein levels.[8]
| Method | Measures | Quantification | Throughput | Key Considerations |
| Western Blot | Protein | Semi-Quantitative | Low-Medium | Gold Standard. Directly confirms the presence and relative amount of the target protein. |
| qRT-PCR | mRNA | Relative | High | Useful for high-throughput screening but does not guarantee protein expression.[8] |
| Immunohistochemistry (IHC) | Protein | Qualitative / Semi-Quantitative | Medium | Best for tissue samples to assess expression and localization. |
| Mass Spectrometry | Protein | Absolute / Relative | Low | Highly sensitive and specific; can provide absolute quantification but requires specialized equipment. |
Troubleshooting Guides
Q4: My Western Blot shows no CRBN signal. What should I do?
A lack of signal is a common issue. Systematically investigate the potential causes using a logical approach. Always include a positive control lysate (e.g., from HEK293T or MM.1S cells) on the same blot to differentiate between a sample issue and a technical failure.
Q5: My qRT-PCR results show high CRBN mRNA, but my compound is inactive. Why might this be?
This is a critical issue that highlights the importance of measuring protein directly. Several factors can cause a disconnect between mRNA and protein levels:
-
Post-Transcriptional Regulation: mRNA may be transcribed but not efficiently translated into protein due to regulation by microRNAs or RNA-binding proteins.
-
Protein Instability: The CRBN protein may be rapidly degraded in certain cell types, even if the mRNA is abundant.
-
Inactive Protein: The cell line may harbor mutations in the CRBN gene that do not affect transcription but result in a non-functional or truncated protein that cannot bind to your compound.[9]
-
Experimental Artifact: Ensure your qRT-PCR primers are specific and that you have run a "no reverse transcriptase" control to rule out genomic DNA contamination.[11]
Recommendation: Always validate your primary findings with a Western blot to confirm that the CRBN protein is present at sufficient levels.
Detailed Experimental Protocols
Protocol 1: CRBN Quantification by Western Blot
This protocol provides a standard workflow for assessing relative CRBN protein levels.
-
Cell Lysis:
-
Wash 5-10 million cultured cells with ice-cold PBS.
-
Lyse cells in 200-500 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load 20-40 µg of total protein per lane onto a 10% SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, briefly wash the membrane with ddH2O and visualize total protein with Ponceau S stain to confirm successful and even transfer.[12] Destain with TBST.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate with a validated primary antibody against CRBN (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection & Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane.
-
Image the blot using a chemiluminescence detector.
-
For semi-quantification, strip the membrane (if necessary) and re-probe for a loading control protein (e.g., GAPDH, β-Actin, or Tubulin). Normalize the CRBN band intensity to the loading control's intensity.
-
Protocol 2: CRBN mRNA Quantification by qRT-PCR
This protocol outlines a two-step qRT-PCR process to measure relative CRBN transcript levels.[11]
-
RNA Extraction:
-
Isolate total RNA from 1-5 million cells using a commercial kit (e.g., TRIzol or column-based kits) following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript™ III/IV) with oligo(dT) or random hexamer primers.
-
Include a "no reverse transcriptase" (No-RT) control for each sample to test for genomic DNA contamination later.[11]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix. Per reaction: 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 5 µL of diluted cDNA (e.g., 1:10 dilution), and nuclease-free water to a final volume of 20 µL.
-
Run samples in triplicate on a real-time PCR instrument.
-
Include a No-RT control and a no-template control (NTC).
-
Use a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
Include a melt curve analysis at the end to verify primer specificity.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) or threshold cycle (Ct) for each sample.
-
Calculate the relative expression of CRBN using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB, HPRT1).[8]
-
References
- 1. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the functional role of the thalidomide binding protein cereblon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. The clinical significance of cereblon expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: LC-MS Analysis for Thalidomide-4-C3-NH2 Hydrochloride Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and performing LC-MS analysis for the stability of Thalidomide-4-C3-NH2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the LC-MS analysis of this compound?
A1: The main challenges include managing the compound's stability during analysis, achieving optimal chromatographic separation from potential degradants, and minimizing matrix effects from complex sample preparations. Thalidomide (B1683933) and its derivatives can be susceptible to hydrolysis, so careful sample handling and pH control of the mobile phase are crucial.[1][2][3]
Q2: What type of LC column is best suited for this analysis?
A2: A reversed-phase C18 column is a common and effective choice for the analysis of thalidomide and its derivatives.[4][5][6] Columns with a particle size of 5 µm or smaller can provide good resolution and peak shape. For complex matrices, using a guard column is recommended to protect the analytical column from contamination.[7]
Q3: What are the expected mass transitions (MRM) for this compound in a triple quadrupole mass spectrometer?
A3: While specific transitions must be determined experimentally, for thalidomide, a common transition in positive electrospray ionization (ESI) mode is m/z 259.1 → 84.0.[4][5] For this compound, the precursor ion will be the protonated molecule [M+H]+. The exact m/z will depend on the molecular weight of the derivative. Product ions would likely result from the fragmentation of the glutarimide (B196013) and phthalimide (B116566) rings. It is essential to optimize the collision energy to obtain the most stable and intense fragment ions for quantification.
Q4: How can I ensure the stability of this compound during sample preparation and storage?
A4: To prevent degradation, especially hydrolysis, it is recommended to keep samples at low temperatures (2-8 °C for short-term and -20 °C or lower for long-term storage).[8] The pH of the sample solution should be controlled, as thalidomide is more stable in acidic conditions.[3] For plasma samples, the addition of a citrate (B86180) buffer to maintain a low pH can prevent spontaneous hydrolysis.[3][9]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound.
| Issue | Potential Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation.[7][10] 2. Inappropriate mobile phase pH.[10] 3. Sample solvent mismatch with the mobile phase.[7] 4. Column overload.[10] | 1. Flush the column with a strong solvent or replace it. Use a guard column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dissolve the sample in the initial mobile phase composition. 4. Reduce the injection volume or sample concentration. |
| Retention Time Shifts | 1. Changes in mobile phase composition.[7][10] 2. Fluctuations in column temperature.[7] 3. LC system leaks.[11] 4. Column aging. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Check for loose fittings and pressure drops.[12] 4. Equilibrate the column thoroughly or replace it if performance has degraded. |
| Low Signal Intensity or No Peak | 1. Ion suppression from matrix components.[11] 2. Incorrect mass spectrometer settings (e.g., ionization mode, gas flows). 3. Sample degradation.[11] 4. Clogged or dirty ion source.[10] | 1. Improve sample cleanup (e.g., solid-phase extraction). Dilute the sample. 2. Optimize MS parameters using a tuning solution of the analyte. 3. Prepare fresh samples and standards. 4. Clean the ion source, capillary, and lenses according to the manufacturer's instructions.[10] |
| High Background Noise | 1. Contaminated mobile phase, solvents, or additives.[10] 2. Contamination from the sample matrix or sample preparation steps.[10] 3. Leaks in the LC system introducing air. | 1. Use high-purity LC-MS grade solvents and additives.[10] Filter mobile phases. 2. Implement a more rigorous sample cleanup procedure. 3. Check all fittings and connections for leaks. |
| Carryover | 1. Adsorption of the analyte onto the injector, column, or tubing.[10] 2. Insufficient needle wash. | 1. Flush the system with a strong, organic solvent. 2. Optimize the needle wash procedure with a solvent that effectively dissolves the analyte. Inject blanks between samples.[10] |
Experimental Protocols
Sample Preparation for Stability Studies
This protocol outlines the preparation of this compound for stability testing under various stress conditions.
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of 1 mg/mL.[13]
-
Forced Degradation Studies:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80 °C).
-
Photostability: Expose the drug solution to UV light (e.g., 254 nm) and fluorescent light.
-
-
Sample Collection: At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the initial mobile phase to a suitable concentration for LC-MS analysis.
LC-MS/MS Method for Stability Indicating Assay
This method is a starting point and requires optimization and validation for this compound.
-
Liquid Chromatography System:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of the parent compound from its degradants.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for the specific instrument and compound.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions and collision energies by infusing a standard solution of this compound.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Parent Compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (60 °C) | 24 hours | 85.2 | 2 |
| 0.1 M NaOH (RT) | 4 hours | 45.7 | 4 |
| 3% H₂O₂ (RT) | 24 hours | 92.1 | 1 |
| Thermal (80 °C) | 48 hours | 98.5 | 1 |
| Photolytic (UV) | 24 hours | 89.8 | 3 |
Table 2: Short-Term Stability of this compound in Different Solvents
| Solvent | Storage Condition | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Recovery (%) |
| Acetonitrile | Room Temperature | 10.0 | 9.9 | 99.0 |
| Methanol | Room Temperature | 10.0 | 9.8 | 98.0 |
| Water (pH 7) | Room Temperature | 10.0 | 8.5 | 85.0 |
| Water (pH 3) | Room Temperature | 10.0 | 9.9 | 99.0 |
Visualizations
Caption: Experimental workflow for the LC-MS stability study.
Caption: Logical flowchart for troubleshooting LC-MS issues.
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LC-MS/MS and chiroptical spectroscopic analyses of multidimensional metabolic systems of chiral thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. zefsci.com [zefsci.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Target Engagement of Thalidomide-4-C3-NH2 Hydrochloride PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. The validation of target engagement is a critical step in the development of these novel therapeutics. This guide provides an objective comparison of methodologies to validate the target engagement of PROTACs synthesized with Thalidomide-4-C3-NH2 hydrochloride, a common building block that recruits the Cereblon (CRBN) E3 ubiquitin ligase. We will explore its performance in the context of alternative PROTAC architectures and provide detailed experimental protocols for key validation assays.
The Central Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein. The length, composition, and rigidity of the linker significantly influence the efficacy and selectivity of the PROTAC.
This compound provides a thalidomide (B1683933) moiety for CRBN engagement, connected to a short, flexible three-carbon aliphatic (C3) linker with a terminal amine for conjugation to a POI ligand. This places it in the category of alkyl/aliphatic linkers.
Comparative Performance of PROTAC Linkers
While specific degradation data (DC50 and Dmax) for a PROTAC utilizing the precise this compound linker is not extensively available in the public domain, we can infer its likely performance characteristics by comparing it to the broader classes of alkyl/ether and polyethylene (B3416737) glycol (PEG) linkers.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Characteristics & Considerations |
| Alkyl/Aliphatic (e.g., Thalidomide-4-C3-NH2) | Short to medium alkyl chains | Various | CRBN | Potentially low nM | >80% | Advantages: Can offer optimal rigidity for pre-organizing the ternary complex. Increased hydrophobicity may enhance cell permeability. Disadvantages: Suboptimal length can lead to steric hindrance. Excessive hydrophobicity can decrease solubility and increase off-target effects. |
| PEG | PEG chains of varying lengths | Various | CRBN | Variable (highly dependent on length) | Often >80% | Advantages: Can improve solubility and pharmacokinetic properties. Offers greater conformational flexibility. Disadvantages: Excessive flexibility can be entropically unfavorable for ternary complex formation. May decrease cell permeability. |
| Rigid | Piperazine, alkynes | Various | CRBN | Potentially potent | High | Advantages: Provides conformational constraint, which can lead to highly favorable ternary complex formation. Disadvantages: Less forgiving to suboptimal geometries; may not be universally applicable to all targets. |
Note: The optimal linker is target-dependent and often requires empirical determination. The data presented are representative values from various studies and should be interpreted in the context of the specific experimental systems.
Key Experimental Methodologies for Target Engagement Validation
A multi-assay approach is crucial for the robust validation of a PROTAC's target engagement and mechanism of action. Below are detailed protocols for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment. It relies on the principle that ligand binding can alter the thermal stability of a protein.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with the PROTAC at a desired concentration (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting with the soluble fractions.
-
Probe the membrane with a primary antibody against the target protein and a loading control.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.
-
Diagram: CETSA Experimental Workflow
Caption: Workflow for CETSA to validate PROTAC target engagement.
NanoBRET™ Target Engagement Assay
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell assay that allows for the quantitative measurement of compound binding to a target protein in real-time.
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well plate.
-
-
Assay Setup:
-
Prepare serial dilutions of the PROTAC.
-
Add a cell-permeable fluorescent tracer that binds to the target protein to the cells.
-
-
Compound Treatment and Signal Measurement:
-
Add the PROTAC dilutions to the cells.
-
Add the NanoBRET™ substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Competition between the PROTAC and the tracer for binding to the NanoLuc®-tagged target will result in a decrease in the BRET signal. Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which reflects the target engagement potency in living cells.
-
Diagram: NanoBRET™ Target Engagement Principle
Caption: Principle of NanoBRET™ for PROTAC target engagement.
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique that provides real-time, label-free kinetic data on the binding of a PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.
Experimental Protocol: SPR for Ternary Complex Formation
-
Immobilization:
-
Immobilize the E3 ligase (e.g., purified CRBN complex) onto an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding kinetics (ka, kd) and affinity (KD) of the PROTAC-E3 ligase interaction.
-
In a separate experiment, inject the target protein over the E3 ligase surface to ensure no non-specific binding.
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of the target protein and varying concentrations of the PROTAC over the E3 ligase-immobilized surface.
-
An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex.
-
Alternatively, inject the target protein over a surface saturated with the PROTAC-E3 ligase binary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetics and affinity of ternary complex formation.
-
Calculate the cooperativity factor (α), which is the ratio of the affinity of the PROTAC for one protein in the presence versus the absence of the other. A value of α > 1 indicates positive cooperativity, which is often a hallmark of an efficient PROTAC.
-
Diagram: PROTAC Signaling Pathway
Caption: Mechanism of CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Conclusion
Validating the target engagement of PROTACs containing this compound is a multifaceted process that requires a combination of cellular and biophysical assays. While direct comparative degradation data for this specific linker is limited, its classification as a short aliphatic linker allows for informed comparisons with other linker classes. The experimental protocols provided for CETSA, NanoBRET™, and SPR offer a robust framework for researchers to thoroughly characterize the target engagement and mechanism of action of their thalidomide-based PROTACs, ultimately guiding the development of more effective and selective protein degraders.
A Comparative Guide to CRBN Ligands for Targeted Protein Degradation: Focusing on Thalidomide-4-C3-NH2 HCl
In the rapidly advancing field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase ligand is a critical determinant of the efficacy, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). Among the most utilized E3 ligases is Cereblon (CRBN), recruited by a family of ligands derived from immunomodulatory drugs (IMiDs). This guide provides a comprehensive comparison of Thalidomide-4-C3-NH2 HCl with other prominent CRBN ligands, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.
This comparison will delve into the performance of Thalidomide-4-C3-NH2 HCl alongside its parent molecule, Thalidomide (B1683933), and its more potent derivatives, Lenalidomide and Pomalidomide, as well as the next-generation Cereblon E3 Ligase Modulators (CELMoDs) such as Iberdomide and Mezigdomide. The analysis is supported by a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Performance of CRBN Ligands
The efficacy of a CRBN ligand within a PROTAC is primarily assessed by its binding affinity to CRBN and the subsequent degradation efficiency of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific quantitative data for Thalidomide-4-C3-NH2 HCl is not extensively available in the public domain, its performance can be inferred from its structural similarity to Thalidomide. The following table summarizes the binding affinities of various CRBN ligands.
| Ligand | Binding Affinity to CRBN (IC50/Ki) | Key Characteristics |
| Thalidomide | ~250 nM (Kd) | Parent compound, serves as a benchmark. |
| Lenalidomide | ~178 nM (Ki) | Higher affinity and potency than Thalidomide. |
| Pomalidomide | ~157 nM (Ki) | Higher affinity and potency than Lenalidomide. |
| Iberdomide (CC-220) | ~60 nM (IC50) | Next-generation CELMoD with significantly higher affinity and faster, more potent degradation of neosubstrates.[1] |
| Mezigdomide (CC-92480) | ~30 nM (IC50) | A highly potent CELMoD with superior CRBN binding affinity and maximal substrate degradation capacity.[1] |
Note: Binding affinity values can vary depending on the assay conditions. The data presented here is for comparative purposes.
The degradation efficiency of a PROTAC is dependent not only on the CRBN ligand but also on the target protein, the linker, and the target-binding ligand. The table below presents representative degradation data for PROTACs utilizing different CRBN ligands to illustrate their comparative performance.
| CRBN Ligand in PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| Pomalidomide-based | BET Proteins | MM1.S | Less potent than lenalidomide-based PROTAC | ~90% |
| Lenalidomide-based | BET Proteins | MM1.S | More potent than pomalidomide-based PROTAC | >90% |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in CRBN-mediated protein degradation, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
Robust and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key experiments cited in the comparison of CRBN ligands.
CRBN Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of a ligand to the CRBN protein.
Principle: This assay measures the change in polarization of a fluorescently labeled CRBN ligand (tracer) upon binding to the larger CRBN-DDB1 protein complex. Unlabeled ligands compete with the tracer for binding, causing a decrease in fluorescence polarization.
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide tracer (e.g., FITC-thalidomide)
-
Test compounds (Thalidomide-4-C3-NH2 HCl and other CRBN ligands)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the microplate, add the assay buffer, fluorescent tracer at a fixed concentration (e.g., 10 nM), and the serially diluted test compounds.
-
Initiate the binding reaction by adding the purified CRBN-DDB1 complex at a fixed concentration (e.g., 20 nM).
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using the plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a competitive binding model to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.
Principle: This immunoassay uses antibodies to detect the level of a specific protein in cell lysates. A decrease in the protein band intensity upon PROTAC treatment indicates degradation.
Materials:
-
Cultured cells expressing the target protein
-
PROTACs synthesized with different CRBN ligands
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (NanoBRET™)
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-CRBN) in live cells.
Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase (energy donor), and CRBN is fused to a HaloTag® protein that is labeled with a fluorescent ligand (energy acceptor). Upon PROTAC-induced formation of the ternary complex, the donor and acceptor are brought into close proximity, resulting in energy transfer and a BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused CRBN
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Luciferase Assay Substrate
-
PROTACs
-
White, 96-well assay plates
-
Luminometer capable of measuring donor and acceptor emission wavelengths
Procedure:
-
Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors.
-
Seed the transfected cells into the assay plate and allow them to attach.
-
Label the HaloTag®-CRBN with the HaloTag® NanoBRET™ 618 Ligand.
-
Treat the cells with serial dilutions of the PROTACs and incubate.
-
Add the Nano-Glo® Luciferase Assay Substrate.
-
Measure the donor emission (at ~460 nm) and acceptor emission (at >600 nm) using the luminometer.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to assess the potency of ternary complex formation.
Conclusion
The selection of a CRBN ligand is a pivotal decision in the design of effective and selective PROTACs. While Thalidomide-4-C3-NH2 HCl serves as a valuable tool for the construction of PROTACs due to its straightforward conjugation chemistry, its performance is anticipated to be similar to that of its parent molecule, thalidomide. For applications requiring higher potency and more profound protein degradation, the use of next-generation CRBN ligands such as Iberdomide and Mezigdomide should be considered.[1] These advanced ligands exhibit significantly higher binding affinities for CRBN, leading to more efficient recruitment of the E3 ligase and enhanced degradation of target proteins. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different CRBN ligand-based PROTACs, enabling researchers to make data-driven decisions to advance their targeted protein degradation programs.
References
Confirming the Handshake: A Guide to Orthogonal Assays for Ternary Complex Formation
For researchers, scientists, and drug development professionals, the induced formation of a ternary complex—typically involving a target protein, a small molecule degrader, and an E3 ligase—is a pivotal event in the mechanism of action for an increasing number of novel therapeutics. Reliably confirming and characterizing this "handshake" is critical for advancing drug discovery programs. This guide provides an objective comparison of key orthogonal assays used to validate ternary complex formation, supported by experimental data and detailed protocols.
The principle of targeted protein degradation relies on the ability of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to physically bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. Given the central role of the ternary complex, its rigorous characterization is paramount. Employing a suite of orthogonal assays is best practice, as it provides a multi-faceted view of the interaction and mitigates the risk of method-specific artifacts.
Comparative Analysis of Key Assays
A variety of biophysical and cell-based assays are available to interrogate ternary complex formation. The choice of assay depends on the specific parameters of interest, such as binding affinity, kinetics, thermodynamics, or confirmation of the interaction within a cellular context.
| Assay | Principle | Parameters Measured | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Affinity (K D ), Kinetics (k on , k off ), Stoichiometry, Cooperativity (α) | Medium | Low | Label-free, real-time kinetic data, can dissect binary and ternary interactions.[1][2] | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon the binding of molecules. | Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low | High | Label-free, in-solution measurement providing a complete thermodynamic profile.[3][4] | Low throughput, requires large amounts of pure protein. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon binding. | Affinity (K D ), Kinetics (k on , k off ) | High | Low | Label-free, real-time data, higher throughput than SPR.[3] | Generally less sensitive than SPR, may not be suitable for very weak or fast interactions. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between a NanoLuc® donor and a fluorescent acceptor in live cells. | Cellular target engagement, ternary complex formation (EC 50 ), kinetics of formation and dissociation in cells. | High | Low | Measures interactions in a physiological, live-cell context, allows for kinetic analysis.[5] | Requires genetic engineering of cells to express tagged proteins. |
| AlphaLISA® | A bead-based assay where binding brings donor and acceptor beads into proximity, generating a luminescent signal. | Affinity (EC 50 ), Cooperativity | High | Low | Homogeneous, no-wash format, highly sensitive.[6][7][8] | Requires labeled binding partners, potential for assay interference from compound fluorescence. |
| Mass Photometry | Measures the mass of single molecules in solution by detecting scattered light. | Stoichiometry, confirmation of complex formation, mass of complexes. | Low | Very Low | Label-free, in-solution measurement, provides direct evidence of complex formation and stoichiometry.[9] | Does not directly provide affinity or kinetic data, limited to a specific concentration range. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a clear understanding of ternary complex analysis.
Caption: PROTACs mediate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Caption: A generalized experimental workflow for determining ternary complex kinetics and affinity using Surface Plasmon Resonance (SPR).
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these assays. Below are summarized protocols for key techniques.
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (k on , k off ) and affinity (K D ) of binary and ternary complex formation, enabling the calculation of the cooperativity factor (α).
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
High-purity Target Protein and E3 Ligase.
-
PROTAC compound.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents.
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity.
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface to measure the kinetics and affinity of ternary complex formation.[1]
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine k on , k off , and K D . The cooperativity factor (α) is calculated as the ratio of the binary K D to the ternary K D . An α value greater than 1 indicates positive cooperativity.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (ΔH, ΔS) and binding affinity (K D ) of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter.
-
High-purity Target Protein and E3 Ligase.
-
PROTAC compound.
-
Dialysis buffer.
Methodology:
-
Sample Preparation: Dialyze both proteins and the PROTAC extensively against the same buffer to minimize buffer mismatch effects.
-
Binary Titration:
-
Titrate the PROTAC into a solution of the E3 ligase to determine the binary binding affinity and thermodynamics.
-
In a separate experiment, titrate the PROTAC into a solution of the target protein.
-
-
Ternary Titration:
-
Data Analysis: Integrate the heat changes and fit the data to a suitable binding model to determine the K D , stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated.
NanoBRET™ Assay
Objective: To quantify the dose-dependent formation of a ternary complex in living cells.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase.
-
Transfection reagent.
-
NanoBRET™ Nano-Glo® substrate and HaloTag® ligand.
-
PROTAC compound.
Methodology:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells into a white, opaque 96- or 384-well plate.
-
Compound Treatment: Add serial dilutions of the PROTAC compound to the cells and incubate.
-
Reagent Addition: Add the HaloTag® ligand and then the NanoBRET™ substrate to the wells.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC 50 for ternary complex formation.[5]
AlphaLISA® Assay
Objective: To quantify the formation of the ternary complex in a high-throughput format.
Materials:
-
Tagged Target Protein (e.g., His-tagged) and E3 Ligase (e.g., GST-tagged).
-
PROTAC compound.
-
AlphaLISA® acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST).
-
Assay buffer.
Methodology:
-
Reagent Preparation: Prepare solutions of the tagged proteins, PROTAC, and AlphaLISA® beads in the assay buffer.
-
Assay Assembly: In a 384-well plate, combine the target protein, E3 ligase, and serial dilutions of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA® acceptor and donor beads.
-
Signal Detection: Incubate in the dark and then read the plate on an AlphaLISA®-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA® signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that prevent ternary complex formation.[6][7]
Mass Photometry
Objective: To directly observe and quantify the formation and stoichiometry of the ternary complex in solution.
Materials:
-
Mass photometer.
-
High-purity Target Protein and E3 Ligase.
-
PROTAC compound.
-
Assay buffer.
Methodology:
-
Sample Preparation: Prepare solutions of the individual proteins and the PROTAC, as well as a mixture of all three components at concentrations suitable for the instrument (typically in the low nanomolar range).
-
Measurement: Introduce the samples into the mass photometer. The instrument measures the mass of individual particles as they land on a glass surface.
-
Data Analysis: Generate mass distribution histograms for each sample. The appearance of a new peak corresponding to the predicted mass of the ternary complex in the mixed sample confirms its formation. The relative abundance of the different species can also be quantified.[9]
Conclusion
The robust confirmation of ternary complex formation is a cornerstone of modern drug discovery, particularly in the field of targeted protein degradation. A multi-pronged approach utilizing orthogonal assays provides the most comprehensive and reliable characterization of these critical molecular interactions. By combining the strengths of various biophysical and cell-based techniques, researchers can gain deep insights into the affinity, kinetics, thermodynamics, and cellular relevance of ternary complexes, thereby enabling the rational design and optimization of novel therapeutics.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. SLAS2024 [slas2024.eventscribe.net]
- 8. revvity.com [revvity.com]
- 9. Analysis of Protein Complex Formation at Micromolar Concentrations by Coupling Microfluidics with Mass Photometry [jove.com]
A Comparative Guide to Negative Control Experiments for Thalidomide-4-C3-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches for validating the mechanism of action of Thalidomide-4-C3-NH2 hydrochloride, a key Cereblon (CRBN) E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). A critical aspect of validating any targeted protein degrader is the use of appropriate negative controls to demonstrate that the observed biological effects are a direct result of the intended mechanism.
Thalidomide and its derivatives function as "molecular glues," inducing the proximity of the E3 ubiquitin ligase CRBN to neosubstrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This compound is a derivative designed for incorporation into PROTACs, where it serves as the CRBN-recruiting moiety.
The Imperative of a Negative Control
To confirm that the degradation of a target protein by a PROTAC utilizing this compound is indeed a CRBN-dependent process, a negative control is essential. An ideal negative control should be structurally similar to the active compound but deficient in a key aspect of its mechanism of action. In this context, the most effective negative controls are those that cannot bind to CRBN.
Recommended Negative Control: N-Methyl-Thalidomide-4-C3-NH2
A robust negative control for this compound is its N-methylated analog, N-Methyl-Thalidomide-4-C3-NH2 . Methylation of the glutarimide (B196013) nitrogen sterically hinders the molecule's ability to bind to the CRBN E3 ligase.[1] This prevents the formation of the ternary complex (Target Protein - PROTAC - CRBN), thereby abrogating the downstream ubiquitination and degradation of the target protein. This specific modification makes it an excellent tool to distinguish between on-target degradation and other potential off-target or non-specific effects of the PROTAC molecule. While N-methylated pomalidomide (B1683931) is a well-documented negative control for pomalidomide-based PROTACs, the same principle applies to thalidomide-based constructs.[1]
Comparative Experimental Data
To validate the CRBN-dependent activity of a PROTAC incorporating this compound, a series of experiments comparing the active compound with its N-methylated negative control are crucial. The following tables present exemplary data from key assays.
Disclaimer: The following data is illustrative and representative of typical results. Actual values may vary depending on the specific PROTAC, target protein, and experimental conditions.
Table 1: Target Protein Degradation
This experiment assesses the ability of the compounds to induce the degradation of a target protein (e.g., a neosubstrate like IKZF1 or a target of a specific PROTAC) in a relevant cell line (e.g., MM.1S, a multiple myeloma cell line).
| Compound | Concentration | Target Protein Level (% of Control) |
| Thalidomide-4-C3-NH2 based PROTAC | 1 µM | <10% |
| 100 nM | 25% | |
| 10 nM | 60% | |
| 1 nM | 95% | |
| N-Methyl-Thalidomide-4-C3-NH2 based PROTAC (Negative Control) | 1 µM | ~100% |
| 100 nM | ~100% | |
| 10 nM | ~100% | |
| 1 nM | ~100% | |
| Vehicle (DMSO) | - | 100% |
Table 2: Cell Viability Assay
This assay measures the cytotoxic effect of the compounds on a cancer cell line that is dependent on the target protein for survival.
| Compound | IC50 |
| Thalidomide-4-C3-NH2 based PROTAC | 50 nM |
| N-Methyl-Thalidomide-4-C3-NH2 based PROTAC (Negative Control) | >10 µM |
Experimental Protocols
Western Blot for Target Protein Degradation
Objective: To quantify the levels of the target protein following treatment with the active PROTAC and the negative control.
Materials:
-
Cell line expressing the target protein (e.g., MM.1S)
-
Thalidomide-4-C3-NH2 based PROTAC and its N-methylated negative control
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the active PROTAC and the negative control for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate.
-
-
Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[1][2]
MTT/MTS Assay for Cell Viability
Objective: To assess the cytotoxic effects of the active PROTAC and its negative control.
Materials:
-
Cancer cell line (e.g., MM.1S)
-
96-well plates
-
Active PROTAC and negative control compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[1]
-
Compound Treatment: Add serial dilutions of the active PROTAC and the negative control to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a relevant period (e.g., 72 hours).[1]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]
Visualizing the Mechanism and the Role of the Negative Control
The following diagrams, generated using Graphviz, illustrate the signaling pathway of a this compound-based PROTAC and the rationale behind the N-methylated negative control.
References
Comparative Analysis of Thalidomide-Based PROTACs Targeting TEAD and BRD9
For Researchers, Scientists, and Drug Development Professionals: A Guide to Dose-Response Curves and Methodologies for PROTACs Utilizing a Thalidomide-Derived E3 Ligase Ligand.
This guide provides a comparative overview of two Proteolysis-Targeting Chimeras (PROTACs) that employ a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, leading to the degradation of their respective target proteins: Transcriptional Enhanced Associated Domain (TEAD) and Bromodomain-containing protein 9 (BRD9). While the specific linker "Thalidomide-4-C3-NH2 hydrochloride" serves as a foundational building block, this guide focuses on reported PROTACs with similar structural motifs to provide actionable experimental data.
Overview of Compared PROTACs
This comparison focuses on "PROTAC TEAD degrader-1" and "dBRD9," two well-characterized PROTACs targeting key proteins in cancer signaling pathways.
-
PROTAC TEAD degrader-1: This molecule targets the TEAD family of transcription factors, which are crucial downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway is implicated in various cancers.
-
dBRD9: This PROTAC is designed to degrade BRD9, a component of the BAF (SWI/SNF) chromatin remodeling complex. Aberrant activity of this complex is a known driver in several malignancies.
Quantitative Dose-Response Data
The following tables summarize the dose-response characteristics of the featured PROTACs and selected alternative degraders or inhibitors for comparison.
Table 1: Dose-Response Data for TEAD-Targeting Compounds
| Compound | Target(s) | Cell Line | DC50 | Dmax | IC50 | Notes |
| PROTAC TEAD degrader-1 | Pan-TEAD | NCI-H226 | Not explicitly stated, but significant degradation observed at 0.1 µM | >50% at 1 µM | 0.21 µM | Degrades TEAD proteins in a dose-dependent manner.[1] |
| KG-FP-003 | Pan-TEAD | NCI-H1299 | Low nanomolar | >90% | Not specified | Potent and durable TEAD degrader.[2] |
| IAG933 | TEAD | Various | Not Applicable | Not Applicable | Varies by cell line | A TEAD-YAP protein-protein interaction inhibitor.[2][3] |
Table 2: Dose-Response Data for BRD9-Targeting Compounds
| Compound | Target | Cell Line | DC50 | Dmax | IC50 | Notes |
| dBRD9 | BRD9 | G401 | <10 nM | >90% | Not specified | A potent and selective BRD9 degrader. |
| CW-3308 | BRD9 | HS-SY-II | <10 nM | >90% | Not specified | Orally bioavailable BRD9 degrader.[4] |
| E5 | BRD9 | MV4-11 | 16 pM | Not specified | 0.27 nM | A highly potent PROTAC for BRD9.[5] |
| I-BRD9 | BRD9 | LNCaP, VCaP, 22Rv1, C4-2 | Not Applicable | Not Applicable | ~3 µM | A selective small molecule inhibitor of the BRD9 bromodomain.[6] |
Signaling Pathways
The targeted proteins, TEAD and BRD9, are integral components of distinct signaling pathways critical in cell proliferation and gene regulation.
References
- 1. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved TEAD dominant-negative protein inhibitor to study Hippo YAP1/TAZ-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Time-Course Experiments for Protein Degradation Using Amine-Functionalized Thalidomide Analogs
This guide provides a comprehensive comparison of time-course experiments for protein degradation utilizing Thalidomide-4-C3-NH2 as a representative amine-functionalized thalidomide (B1683933) analog. These molecules are fundamental components of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to eliminate disease-causing proteins.[1] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative E3 ligase recruiters and detailed experimental protocols supported by quantitative data.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its analogs function as "molecular glues" that recruit the Cereblon (CRBN) E3 ubiquitin ligase, which is part of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2][3] In the context of a PROTAC, the thalidomide moiety serves as the E3 ligase handle. The PROTAC, a heterobifunctional molecule, brings a specific Protein of Interest (POI) into close proximity with the CRBN E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[1][4] This process effectively eliminates the target protein from the cell, a distinct mechanism from traditional inhibitors that only block a protein's function.[1]
Performance Comparison: CRBN vs. Other E3 Ligase Handles
The selection of an E3 ligase handle is a critical decision in PROTAC design, influencing degradation efficiency, selectivity, and potential off-target effects. While Thalidomide-4-C3-NH2 recruits CRBN, other widely used handles target ligases such as von Hippel-Lindau (VHL). The following table provides a comparative summary based on representative data for PROTACs targeting the same hypothetical protein (Protein X).
Table 1: Comparative Performance of E3 Ligase Handles Note: Data is representative and compiled from multiple sources to illustrate typical efficacy. Actual values are target- and cell-line dependent.
| Parameter | Thalidomide-based (CRBN Recruiter) | VHL-based Recruiter | Key Consideration |
| DC₅₀ (Degradation) | 10 - 100 nM | 1 - 50 nM | VHL-based PROTACs often exhibit higher potency. |
| Dₘₐₓ (Max. Degradation) | > 90% | > 95% | Both can achieve profound levels of degradation. |
| Degradation Onset | 2 - 4 hours | 1 - 2 hours | VHL-mediated degradation can be faster. |
| Neo-substrate Activity | Potential degradation of endogenous CRBN neo-substrates (e.g., IKZF1/3).[5] | Lower intrinsic off-target activity compared to CRBN binders.[5] | CRBN-based PROTACs may have immunomodulatory effects.[5] |
| Ligase Abundance | Varies by cell type | Broadly expressed | Ligase expression level can limit PROTAC efficacy. |
Time-Course Degradation Data
A time-course experiment is essential to understand the kinetics of protein degradation. Cells are treated with a fixed concentration of the PROTAC, and protein levels are measured at various time points.
Table 2: Time-Course Degradation of Protein X Method: Western Blot analysis following treatment with 50 nM of a Thalidomide-4-C3-NH2-based PROTAC.
| Time Point | Protein X Level (% of Vehicle Control) | Standard Deviation |
| 0 hr | 100% | ± 5.2% |
| 2 hr | 75% | ± 6.1% |
| 4 hr | 41% | ± 4.8% |
| 8 hr | 18% | ± 3.5% |
| 16 hr | < 10% | ± 2.1% |
| 24 hr | < 10% | ± 1.9% |
Experimental Protocols
The following is a detailed protocol for a time-course protein degradation experiment using Western Blot analysis, which is a standard method to monitor the reduction in protein abundance over time.[4]
Workflow Overview
Detailed Methodology
1. Cell Culture and Seeding:
-
Seed cells (e.g., 2.5 x 10⁵ to 1.0 x 10⁶ cells/well) in 6-well plates.[6]
-
Allow cells to adhere and grow until they reach 70-80% confluency, ensuring they are in the logarithmic growth phase.[6]
2. Compound Treatment (Time-Course):
-
Prepare a stock solution of the Thalidomide-4-C3-NH2-based PROTAC in a suitable solvent (e.g., DMSO).
-
Dilute the PROTAC in a fresh culture medium to the desired final concentration (e.g., 50 nM).
-
Aspirate the old medium from the cells and replace it with the medium containing the PROTAC or a vehicle control (e.g., DMSO at the same concentration).[6]
-
Return the plates to the incubator. Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[6]
3. Cell Lysis and Lysate Preparation:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.[6]
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[6]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[4][6]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[6]
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal protein loading for the subsequent steps.
5. SDS-PAGE and Western Blotting:
-
Denature protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Confirm successful transfer by Ponceau S staining.[6]
6. Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[4][6]
-
Incubate the membrane with a primary antibody specific to the target protein, diluted according to the manufacturer's recommendation, overnight at 4°C with gentle agitation.[4][6]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4][6]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][6]
-
Wash the membrane again three times for 10 minutes each with TBST.[6]
7. Detection and Data Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[6]
-
Capture the chemiluminescent signal using a digital imaging system.[4][6]
-
To ensure accurate comparison, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin).[6]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[6]
-
For each time point, normalize the intensity of the target protein band to its corresponding loading control band.[4][6]
-
Calculate the percentage of remaining protein relative to the vehicle-treated control at the zero time point (which is set to 100%).[4][6]
Essential Controls:
-
Vehicle Control: Treat cells with the solvent (e.g., DMSO) alone to serve as a baseline for normal protein expression.[6]
-
Proteasome Inhibitor Control: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). This should prevent degradation and "rescue" the target protein, confirming the involvement of the proteasome.[6]
References
A Comparative Analysis of E3 Ligase Ligands in PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of Proteolysis-Targeting Chimeras (PROTACs). This choice profoundly influences a PROTAC's degradation efficiency, selectivity, and overall therapeutic potential. This guide provides an objective comparison of the most utilized E3 ligase ligands, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying mechanisms and workflows.
Introduction to PROTACs and the Role of E3 Ligase Ligands
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs).[1] They are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step.[2] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.[2][3]
While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively leveraged for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[4] The most prominent among these are Cereblon (CRBN) and von Hippel-Lindau (VHL), with ligands for the inhibitor of apoptosis proteins (IAPs) and mouse double minute 2 homolog (MDM2) also being utilized.[4][5]
Comparative Performance of E3 Ligase Ligands
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity for the E3 ligase and the target protein, and its ability to induce degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][3]
Data Presentation: Quantitative Comparison
The following tables summarize key performance metrics for PROTACs utilizing different E3 ligase ligands. For a direct comparison, data for PROTACs targeting the well-characterized bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are presented where available.
| E3 Ligase Ligand Type | Representative Ligand | E3 Ligase Binding Affinity (Kd) | PROTAC Example | Target Protein | DC50 | Dmax | Cell Line |
| VHL | (S,R,S)-AHPC-based | ~185 nM (VH032)[6] | ARV-771 | BETs | < 5 nM | > 90% | 22Rv1 |
| 29 - 171 nM (VL285 analog)[6] | PROTAC 139 | BRD4 | 3.3 nM[6] | 97%[6] | PC3[6] | ||
| MZ1 | BRD4 | 8 nM / 23 nM | > 90% | HCT116 / U2OS | |||
| CRBN | Pomalidomide-based | ~250 nM (Thalidomide)[6] | ARV-825 | BRD4 | < 1 nM | > 90% | Ramos |
| dBET1 | BRD4 | 430 nM | > 80% | T47D | |||
| IAP | SMAC mimetic-based | Varies | SNIPER(ER) | Estrogen Receptor α | ~10 nM | ~90% | MCF7 |
| MDM2 | Nutlin-based | Varies | A1874 | BRD4 | ~100-200 nM | ~70-80% | RS4;11 |
Note: DC50 and Dmax values are dependent on the specific PROTAC architecture, cell line, and experimental conditions. The data presented is a compilation from various studies to provide a comparative overview.[7][8][9]
Qualitative Comparison of Key E3 Ligase Ligands
| Feature | VHL Ligands | CRBN Ligands | IAP Ligands | MDM2 Ligands |
| Binding Pocket | More buried, leading to better selectivity.[] | "Pivoting door" with a more open surface, allowing for promiscuity.[] | - | - |
| Ligand Properties | Larger, peptidomimetic, may have poorer cell permeability.[] | Smaller, more drug-like, often orally bioavailable.[] | Often derived from SMAC mimetics.[3] | Typically based on nutlin scaffolds.[3] |
| Ternary Complex | Forms more rigid and stable complexes.[] | Forms more transient complexes with a faster catalytic rate.[] | - | - |
| Expression | Predominantly cytosolic, levels can be affected by hypoxia.[] | Ubiquitously expressed, shuttles between nucleus and cytoplasm.[] | Regulate apoptosis.[3] | Negatively regulates p53.[3] |
| Off-Target Effects | Generally considered more selective. | Can induce degradation of endogenous neosubstrates like zinc-finger transcription factors (e.g., IKZF1/3).[][11] | Can trigger auto-ubiquitination of the ligase itself. | Can stabilize p53, offering a dual mechanism of action.[3] |
Mandatory Visualizations
PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Thalidomide-4-C3-NH2 HCl: A Comparative Guide to CRISPR Knockout and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the precise on-target effects of novel therapeutics is a cornerstone of preclinical validation. This guide provides a comparative analysis of using CRISPR-Cas9 mediated gene knockout to validate the on-target effects of Thalidomide-4-C3-NH2 HCl, a Cereblon (CRBN) E3 ligase ligand used in targeted protein degradation. We present supporting experimental data, detailed protocols for key experiments, and a comparison with alternative validation methodologies.
Thalidomide-4-C3-NH2 HCl, as a derivative of thalidomide (B1683933), functions as a molecular glue, inducing the proximity of the E3 ubiquitin ligase Cereblon (CRBN) to neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. The primary targets for this degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). To unequivocally demonstrate that the effects of Thalidomide-4-C3-NH2 HCl are mediated through CRBN, a robust target validation strategy is essential. CRISPR-Cas9 technology offers a precise and permanent method to achieve this by knocking out the CRBN gene.
CRISPR Knockout: The Gold Standard for On-Target Validation
CRISPR-Cas9 mediated knockout of the CRBN gene provides definitive evidence of on-target activity. If the cellular effects of Thalidomide-4-C3-NH2 HCl are truly dependent on CRBN, its absence should render the compound inactive. This is typically assessed by measuring the degradation of known neosubstrates and the resulting impact on cell viability.
Quantitative Data Summary: CRBN Knockout Abolishes Thalidomide Derivative Activity
The following table summarizes findings from studies on thalidomide derivatives, demonstrating the necessity of CRBN for their activity. While specific data for Thalidomide-4-C3-NH2 HCl is limited, the mechanism of action is conserved across these analogs.
| Cell Line | Thalidomide Derivative | Readout | Wild-Type (WT) Cells | CRBN Knockout (KO) Cells | Conclusion |
| MM.1S (Multiple Myeloma) | Pomalidomide (B1683931) | IKZF1/IKZF3 Degradation | Significant degradation observed | No degradation observed[1][2] | CRBN is essential for pomalidomide-induced degradation of IKZF1/IKZF3. |
| MM.1S (Multiple Myeloma) | Pomalidomide | Cell Viability (MTT Assay) | Dose-dependent decrease in viability | No significant effect on viability[2] | The cytotoxic effect of pomalidomide is CRBN-dependent. |
| HEK293T | Lenalidomide | IKZF1/IKZF3 Degradation | Degradation of overexpressed IKZF1/IKZF3 | No degradation observed | CRBN is required for lenalidomide-mediated degradation. |
| Human CD34+ cells | Pomalidomide | IKZF1 Degradation | Accelerated IKZF1 protein degradation | IKZF1 protein level is stable[3] | POM-induced IKZF1 degradation is mediated by CRBN in primary human cells. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation studies. Below are protocols for key experiments.
CRISPR-Cas9 Mediated Knockout of CRBN in HEK293T Cells
This protocol outlines the generation of a CRBN knockout cell line to serve as a negative control.
Materials:
-
HEK293T cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CRISPR-Cas9 system components:
-
Cas9 nuclease
-
CRBN-targeting single guide RNA (sgRNA)
-
-
Transfection reagent (e.g., Lipofectamine)
-
Single-cell cloning supplies (96-well plates)
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design: Design and synthesize an sgRNA targeting an early exon of the human CRBN gene.
-
Transfection: Co-transfect HEK293T cells with plasmids encoding Cas9 and the CRBN-targeting sgRNA using a suitable transfection reagent.
-
Single-Cell Cloning: After 48-72 hours, perform limiting dilution to isolate single cells into 96-well plates.
-
Colony Expansion: Culture the single cells until visible colonies form.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from individual clones and amplify the targeted region of the CRBN gene by PCR.
-
Sequence Validation: Purify the PCR products and send for Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Confirmation: Confirm the absence of CRBN protein expression in knockout clones by Western blot analysis.[4][5]
Western Blot Analysis of IKZF1/IKZF3 Degradation
This assay quantifies the degradation of the neosubstrates IKZF1 and IKZF3.
Materials:
-
Wild-type (WT) and CRBN KO HEK293T or multiple myeloma cells
-
Thalidomide-4-C3-NH2 HCl
-
DMSO (vehicle control)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-CRBN, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed WT and CRBN KO cells and treat with varying concentrations of Thalidomide-4-C3-NH2 HCl or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine and normalize the protein concentration of all samples.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the extent of IKZF1/IKZF3 degradation relative to the loading control.[6][7]
Cell Viability (MTT) Assay
This assay measures the cytotoxic effects of the compound.
Materials:
-
WT and CRBN KO cells
-
Thalidomide-4-C3-NH2 HCl
-
96-well plates
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed WT and CRBN KO cells in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of Thalidomide-4-C3-NH2 HCl for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[6][8]
Comparison with Alternative Validation Methods
While CRISPR knockout is a powerful tool, other methods can also be employed for target validation. The following table compares CRISPR with alternative approaches.
| Method | Principle | Advantages | Disadvantages |
| CRISPR Knockout | Permanent gene disruption at the DNA level. | Complete and permanent loss of protein function; high specificity; low off-target effects. | Can be lethal if the target gene is essential; potential for off-target mutations (can be mitigated with careful sgRNA design). |
| RNA Interference (RNAi) | Transient knockdown of gene expression at the mRNA level. | Transient effect, allowing for the study of essential genes; technically less complex than CRISPR KO. | Incomplete knockdown can lead to ambiguous results; significant potential for off-target effects; transient nature may not be suitable for all studies. |
| Biochemical Assays (e.g., Co-IP) | In vitro or in-cell demonstration of drug-target-neosubstrate complex formation. | Directly demonstrates the molecular interaction. | Does not directly measure downstream cellular consequences like protein degradation or cell death; may not fully recapitulate the cellular context. |
| Mutational Analysis | Introduction of point mutations in CRBN or the neosubstrate degron. | Provides precise information on the key residues involved in the interaction. | Technically demanding; may not fully abrogate the interaction. |
Visualizing the Workflow and Signaling Pathway
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the underlying signaling pathway.
References
- 1. IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma | Haematologica [haematologica.org]
- 3. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Targeted Proteomics for Confirming Protein Degradation
In the rapidly evolving landscape of drug discovery, particularly in the realm of targeted protein degradation (TPD), precise and robust methods for quantifying the degradation of specific proteins are paramount. This guide provides a comparative overview of the leading targeted mass spectrometry-based proteomics techniques—Selected Reaction Monitoring (SRM), Parallel Reaction Monitoring (PRM), and Data-Independent Acquisition (DIA)—to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their experimental needs.
Comparing the Tools of the Trade: SRM, PRM, and DIA
Targeted proteomics has emerged as the gold standard for the selective and sensitive quantification of proteins in complex biological mixtures.[1] Unlike discovery proteomics, which aims to identify all proteins in a sample, targeted approaches focus on a predefined set of proteins, offering superior accuracy and reproducibility for hypothesis-driven research.[2] The choice between SRM, PRM, and DIA depends on the specific requirements of the study, including the number of target proteins, the need for multiplexing, and the desired level of quantitative accuracy.[3][4]
Quantitative Performance at a Glance
The selection of a targeted proteomics workflow is often dictated by its quantitative performance. SRM and PRM are generally considered to offer higher accuracy and precision, especially for low-abundance analytes, compared to DIA.[3][5] However, DIA provides a more comprehensive, unbiased record of the proteome.[6]
| Feature | Selected Reaction Monitoring (SRM) | Parallel Reaction Monitoring (PRM) | Data-Independent Acquisition (DIA) |
| Instrumentation | Triple Quadrupole (QqQ) | Quadrupole-Orbitrap, Q-TOF | Quadrupole-Orbitrap, Q-TOF |
| Principle | Monitors specific precursor-product ion transitions for a limited number of peptides.[1][7] | Isolates a specific precursor ion and fragments it, followed by detection of all product ions in a high-resolution mass analyzer.[7][8] | Acquires fragment ion spectra for all peptides within a defined mass range in a systematic and unbiased manner.[6] |
| Selectivity | High | Very High | Moderate to High (dependent on data analysis) |
| Sensitivity | High (attomole to low femtomole)[5] | High (attomole to low femtomole)[8] | Moderate (improving with new instrumentation and software) |
| Limit of Detection (LOD) | Low (can reach attomole levels)[9] | Low (can reach attomole levels)[10][11][12] | Generally higher than SRM/PRM |
| Limit of Quantification (LOQ) | Low[13] | Low[10][11][12] | Generally higher than SRM/PRM[14] |
| Dynamic Range | 3-4 orders of magnitude | 4-5 orders of magnitude | 4-5 orders of magnitude |
| Multiplexing Capacity | Tens to a few hundred proteins | Tens to hundreds of proteins[15] | Thousands of proteins |
| Throughput | High for a small number of targets | Moderate to High | High |
| Assay Development | Time-consuming, requires optimization of transitions for each peptide. | Simpler than SRM, as fragment ions are selected post-acquisition.[7] | Requires a comprehensive spectral library for data analysis. |
| Data Analysis | Relatively straightforward | Requires specialized software (e.g., Skyline) | Complex, requires sophisticated software and spectral libraries. |
The Ubiquitin-Proteasome System: The Cell's Disposal Machinery
Targeted protein degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs), hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[16][17] Understanding this pathway is crucial for interpreting experimental results in TPD studies.
The UPS involves a three-step enzymatic cascade that tags substrate proteins with ubiquitin, a small regulatory protein.[18] This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, a multi-protein complex that recognizes, unfolds, and degrades the tagged protein.[16][19]
A Step-by-Step Guide: Targeted Proteomics Workflow for TPD Studies
Confirming the degradation of a specific protein following treatment with a degrader molecule involves a systematic workflow. The following protocol outlines the key steps for a PRM-based targeted proteomics experiment.
Experimental Protocol: PRM Analysis of Protein Degradation
This protocol provides a detailed methodology for quantifying protein degradation in cultured cells treated with a degrader molecule.
1. Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.[20]
-
Treat cells in triplicate with the degrader molecule at various concentrations and time points. Include a vehicle control (e.g., DMSO).[20]
2. Cell Lysis and Protein Digestion:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21]
-
Determine the protein concentration of each lysate using a BCA assay.[21]
-
Take a consistent amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with DTT at 50°C for 45 minutes and then alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 20 minutes.[22]
-
Precipitate the protein using acetone (B3395972) at -20°C to remove contaminants.[22]
-
Resuspend the protein pellet and digest with Lys-C for 2 hours at 37°C, followed by an overnight digestion with trypsin at 37°C.[22][23]
3. Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Analyze the peptide samples using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-Exactive or Orbitrap Fusion Lumos) operating in PRM mode.[24]
-
A pre-determined list of precursor ions for the target protein(s) and control proteins is used for targeted fragmentation.
4. Data Analysis:
-
Process the raw mass spectrometry data using specialized software such as Skyline.[8]
-
Extract the fragment ion chromatograms for each target peptide.[24]
-
Calculate the peak area for each peptide and normalize to an internal standard or a control protein that is not expected to change in abundance.
-
Perform statistical analysis to determine the significance of changes in protein abundance between treated and control samples.
Conclusion
Targeted mass spectrometry-based proteomics provides a powerful suite of tools for the precise and accurate confirmation of protein degradation. The choice between SRM, PRM, and DIA will depend on the specific goals of the experiment. While SRM and PRM offer superior sensitivity and accuracy for a limited number of targets, DIA provides a more comprehensive view of proteome-wide changes.[3][5][6] By understanding the principles of these techniques and following robust experimental protocols, researchers can confidently validate the efficacy and selectivity of novel protein-degrading therapeutics.
References
- 1. ethz.ch [ethz.ch]
- 2. lcms.cz [lcms.cz]
- 3. [PDF] Targeted proteomics coming of age – SRM, PRM and DIA performance evaluated from a core facility perspective | Semantic Scholar [semanticscholar.org]
- 4. Clinical applications of quantitative proteomics using targeted and untargeted data-independent acquisition techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. What are the Differences in Targeted Proteomics Techniques? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. MS Operating Parameters Hack for Targeted PRM Proteomics [thermofisher.com]
- 10. Targeted proteomics addresses selectivity and complexity of protein degradation by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery Proteomics and Absolute Protein Quantification Can Be Performed Simultaneously on an Orbitrap-Based Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. proteomicscenter.nl [proteomicscenter.nl]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - SE [thermofisher.com]
- 23. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 24. Technical report: Targeted proteomic analysis reveals enrichment of atypical ubiquitin chains in contractile murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Thalidomide-4-C3-NH2 Hydrochloride
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling and disposing of Thalidomide-4-C3-NH2 hydrochloride. As a derivative of thalidomide, this compound is classified as a potent cytotoxic and teratogenic agent, necessitating comprehensive personal protective equipment (PPE), rigorous handling procedures, and meticulous disposal plans to ensure personnel safety and prevent environmental contamination.[1][2]
This guide provides a procedural, step-by-step framework for the safe disposal of this compound in a laboratory setting.
Hazard Identification and Essential Precautions
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] All materials contaminated with this compound must be treated as hazardous waste.[1]
Before handling the compound, ensure the following:
-
A designated area for handling cytotoxic compounds is established.
-
All personnel are trained in handling potent compounds and are familiar with the institution's Chemical Hygiene Plan.[4]
-
The Safety Data Sheet (SDS) for this compound is readily available and has been reviewed by all relevant personnel.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The required PPE varies depending on the procedure being performed.
| Procedure | Required PPE | Rationale |
| Weighing and Compounding (Dry Powder) | - Disposable solid-particulate respirator (N95 or higher)- Double nitrile gloves- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles- Hairnet/bonnet- Shoe covers | Operations with dry powder should be conducted in a certified chemical fume hood or a containment glove box to prevent inhalation of airborne particles.[1][2] |
| Preparing Solutions | - Double nitrile gloves- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles | All solution preparations must be performed within a chemical fume hood to avoid aerosol generation.[1] |
| General Handling and Waste Disposal | - Double nitrile gloves- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles | Prevents skin contact and protects from accidental splashes.[1][2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and all contaminated materials is incineration by a licensed hazardous waste disposal company .[5]
At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams. Do not mix this waste with other chemical or biological waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]
Types of waste to be segregated include:
-
Solid Waste: Unused or expired compound, contaminated PPE (gloves, gowns, shoe covers, etc.), disposable labware (e.g., pipette tips, tubes, flasks), and any materials used for cleaning spills.[6]
-
Liquid Waste: Solutions containing this compound. These should be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[7]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container that is clearly labeled for cytotoxic waste.[8][9]
-
Containers: Use dedicated, leak-proof, and rigid containers for all cytotoxic waste.[8] These containers are often color-coded (e.g., purple or red) to signify cytotoxic hazards.[6][8][9]
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste" and "Cytotoxic"[5]
-
The chemical name: "this compound"
-
The date of accumulation
-
The name of the principal investigator or laboratory
-
Store sealed waste containers in a designated and secure satellite accumulation area. This area should be clearly marked, well-ventilated, and away from incompatible materials.[5][7] Access to this area should be restricted to authorized personnel.
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5] They will arrange for a licensed professional waste disposal service to transport the waste to a permitted facility for high-temperature incineration.[5][9]
Caption: Logical workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including a respirator for powder spills.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For powder spills, gently cover the area with a damp cloth or towel to minimize dust generation.[9]
-
Collection: Carefully collect all contaminated materials and place them in a sealed, labeled container for hazardous waste.
-
Decontamination: Decontaminate the spill area twice with an appropriate solvent or cleaning agent, as recommended by your EHS office.[9]
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.
Chemical Inactivation (For Informational Purposes Only)
Important: Do not attempt any chemical inactivation or degradation of this compound without a procedure that has been thoroughly vetted and approved by your institution's EHS office.[5] Unvalidated procedures could be ineffective and may generate other hazardous byproducts.
For any questions or clarification on these procedures, always consult your institution's Environmental Health and Safety department.
References
- 1. scholar.usuhs.edu [scholar.usuhs.edu]
- 2. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]
- 5. benchchem.com [benchchem.com]
- 6. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 10. glyconllc.com [glyconllc.com]
Safeguarding Your Research: Handling Protocols for Thalidomide-4-C3-NH2 Hydrochloride
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Thalidomide-4-C3-NH2 hydrochloride. Given the established teratogenic effects of thalidomide (B1683933) and the potent nature of its derivatives, comprehensive personal protective equipment (PPE), rigorous handling procedures, and meticulous disposal plans are mandatory to ensure personnel safety and prevent environmental contamination.[1][2] this compound is a synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4] Due to the inherent hazards of its parent compound, thalidomide, careful management of this substance is required in a laboratory setting.[1]
Quantitative Data Summary
While specific occupational exposure limit values for this compound have not been established, the hazard profile of the parent compound, thalidomide, necessitates handling it as a potent compound.[5][6] The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Description | GHS Code | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 | [5] |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400 | [5] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | H410 | [5] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. (Based on parent compound) | H361 | [7] |
Operational Plan: Safe Handling Workflow
A systematic, multi-phased approach is crucial for safely handling this compound. The following workflow outlines the procedural steps from preparation to post-handling cleanup.
Phase 1: Pre-Handling Preparations
-
Risk Assessment: Before any handling, conduct a thorough risk assessment specific to the planned experiment, considering the quantity of the compound to be used and the potential for aerosol generation.
-
Designated Area: All handling of this compound powder must be performed in a designated and clearly marked area, such as a certified chemical fume hood or a containment glove box.[8]
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available within the designated area.
-
Emergency Preparedness: Confirm that a chemical spill kit and an accessible safety shower and eye wash station are available.[5][9] All personnel should be trained on their use and location.
Phase 2: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk.[9] The following PPE is mandatory for handling the solid form of this compound.
| PPE Component | Specification | Rationale |
| Respiratory Protection | N95 respirator (minimum); a Powered Air-Purifying Respirator (PAPR) is recommended for handling larger quantities or when dust generation is likely.[1] | Prevents inhalation of airborne particles.[1][9] |
| Hand Protection | Double-gloving with nitrile gloves.[1][9] | Prevents skin contact and allows for safe removal of the outer layer if contaminated.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield.[1] | Protects eyes from dust particles and accidental splashes.[1] |
| Body Protection | Disposable, back-closing lab coat with knit cuffs.[1] | Provides full body coverage and prevents contamination of personal clothing.[1] |
| Foot Protection | Disposable, slip-resistant shoe covers.[1][9] | Prevents tracking of contaminants outside the designated handling area.[9] |
Phase 3: Handling the Compound
-
Donning PPE: Before entering the designated area, correctly don all required PPE.
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood or glove box to control dust.[8]
-
Use dedicated equipment for weighing and handling.
-
Handle the compound gently to minimize dust formation.
-
-
Solution Preparation:
Phase 4: Post-Handling Procedures
-
Decontamination:
-
Wipe down all surfaces and equipment in the designated handling area with an appropriate deactivating agent (if known and validated) or a suitable cleaning solvent (e.g., 70% ethanol), followed by water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the lab coat, shoe covers, inner gloves, and finally, eye and respiratory protection.
-
Dispose of all single-use PPE as hazardous waste.
-
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.[5][6][7]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and managed through your institution's Environmental Health and Safety (EHS) program.[9][10]
-
Solid Waste:
-
Liquid Waste:
-
Contaminated PPE:
-
Place all used disposable PPE, including gloves, lab coats, and shoe covers, into the designated solid hazardous waste container immediately after use.[8]
-
-
Contaminated Labware:
-
Waste Storage:
Visual Workflow for Safe Handling
References
- 1. benchchem.com [benchchem.com]
- 2. THALOMID® (thalidomide) | Indications and Important Safety Information [bmsaccesssupport.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide-4-O-C3-NH2 hydrochloride|2913240-95-4|MSDS [dcchemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
